molecular formula C61H95N7O20 B11930984 Mal-PEG2-bis-PEG3-BCN

Mal-PEG2-bis-PEG3-BCN

Cat. No.: B11930984
M. Wt: 1246.4 g/mol
InChI Key: ZPEASSRKFCPIAQ-CGEHAQFTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mal-PEG2-bis-PEG3-BCN is a useful research compound. Its molecular formula is C61H95N7O20 and its molecular weight is 1246.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C61H95N7O20

Molecular Weight

1246.4 g/mol

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-[3-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C61H95N7O20/c69-54(15-24-68-58(73)13-14-59(68)74)62-19-28-78-34-33-77-25-18-57(72)67-47(43-85-26-16-55(70)63-20-29-79-35-39-83-41-37-81-31-22-65-60(75)87-45-52-48-9-5-1-2-6-10-49(48)52)44-86-27-17-56(71)64-21-30-80-36-40-84-42-38-82-32-23-66-61(76)88-46-53-50-11-7-3-4-8-12-51(50)53/h13-14,47-53H,5-12,15-46H2,(H,62,69)(H,63,70)(H,64,71)(H,65,75)(H,66,76)(H,67,72)/t47?,48-,49+,50-,51+,52?,53?

InChI Key

ZPEASSRKFCPIAQ-CGEHAQFTSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4)NC(=O)CCOCCOCCNC(=O)CCN5C(=O)C=CC5=O)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)NC(=O)CCOCCOCCNC(=O)CCN5C(=O)C=CC5=O)CCC#C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Mal-PEG2-bis-PEG3-BCN: A Heterotrifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG2-bis-PEG3-BCN is a sophisticated, heterotrifunctional crosslinker designed for the precise construction of complex bioconjugates. This molecule is of significant interest in the fields of drug delivery, diagnostics, and chemical biology, particularly for the development of Antibody-Drug Conjugates (ADCs). Its unique architecture incorporates three distinct reactive moieties, enabling sequential or one-pot orthogonal conjugations to different biomolecules.

At its core, the linker possesses a maleimide (B117702) (Mal) group, and two bicyclo[6.1.0]nonyne (BCN) groups, all connected through a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The maleimide function allows for specific covalent attachment to thiol-containing molecules, such as cysteine residues in proteins. The BCN groups are reactive partners in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry," facilitating robust and bioorthogonal ligation with azide-modified molecules. The integrated PEG spacers (a PEG2 and a bis-PEG3 chain) enhance aqueous solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting conjugate.[1][2][3]

This guide provides a comprehensive overview of the technical specifications, experimental protocols, and key applications of this compound.

Core Components and Mechanism of Action

The functionality of this compound is derived from its three key components:

  • Maleimide Group: This moiety selectively reacts with sulfhydryl (thiol) groups (-SH) via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5 and is commonly used to target cysteine residues on antibodies or other proteins.[4] While the resulting thiosuccinimide is generally stable, it can be susceptible to retro-Michael reactions in the presence of other thiols.[5][6] Hydrolysis of the thiosuccinimide ring can lead to a more stable conjugate.[6]

  • Bicyclo[6.1.0]nonyne (BCN) Groups: These strained alkyne groups are highly reactive towards azides in a [3+2] dipolar cycloaddition, a cornerstone of bioorthogonal chemistry.[7] This reaction, known as SPAAC, proceeds rapidly and with high specificity in aqueous environments and even in living systems, without the need for a cytotoxic copper catalyst.[7][8] The resulting triazole linkage is exceptionally stable.

  • PEG Spacers (PEG2 and bis-PEG3): The polyethylene glycol chains confer several advantageous properties. They increase the overall hydrophilicity of the linker and the final conjugate, which can prevent aggregation.[3] The flexibility of the PEG chains also minimizes steric hindrance between the conjugated molecules, allowing for more efficient reactions.

The heterotrifunctional nature of this linker allows for a controlled, stepwise approach to building complex molecular architectures. For instance, a protein can first be conjugated via its thiol groups to the maleimide, followed by the attachment of one or two different azide-containing molecules to the BCN groups.

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Chemical Formula C₆₁H₉₅N₇O₂₀[9]
Molecular Weight 1246.46 g/mol [9]
Exact Mass 1245.6632 g/mol [9]
Purity ≥90%
Physical Form Oil or Solid[1]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[1]

Table 2: Reaction Kinetics and Stability

ParameterDescriptionValue/ObservationReference(s)
BCN-Azide SPAAC Kinetics Second-order rate constants for BCN with various azides.0.012 to 0.024 M⁻¹s⁻¹ for primary, secondary, and tertiary azides.[10]
Maleimide-Thiol Adduct Stability The resulting thiosuccinimide thioether can undergo retro-Michael reactions in the presence of other thiols.Ring-opening hydrolysis of the thiosuccinimide enhances stability. Half-lives of ring-opened products can exceed two years.[5][6]
Maleimide Hydrolysis The maleimide group itself can hydrolyze in aqueous solutions, particularly at higher pH.Half-life of N-aryl maleimides can range from minutes to hours depending on the substituent.[11]

Note: Specific characterization data such as ¹H NMR and mass spectrometry for this compound are not always publicly available but can often be requested from the supplier.[12]

Experimental Protocols

The following is a generalized protocol for the sequential conjugation of a thiol-containing protein and two different azide-containing molecules using this compound. Note: This is a template protocol and must be optimized for the specific molecules being conjugated.

Materials and Reagents
  • Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2)

  • This compound

  • Azide-Molecule A

  • Azide-Molecule B

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffers (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.4)

  • Quenching reagent for maleimide reaction (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC), dialysis)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometer)

Step 1: Conjugation of Thiol-Containing Protein to the Maleimide Group
  • Protein Preparation: If the protein has disulfide bonds that need to be reduced to generate free thiols, treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). Purify the reduced protein from the excess reducing agent using a desalting column.

  • Linker Preparation: Dissolve this compound in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the reduced protein solution. The final concentration of the organic solvent should ideally be below 10% (v/v) to maintain protein stability.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional but Recommended): Add a 2-fold molar excess of a quenching reagent like N-acetylcysteine relative to the linker to react with any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Purification: Remove the excess linker and quenching reagent by SEC or dialysis.

  • Characterization: Characterize the protein-linker conjugate using UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the degree of labeling.

Step 2: Sequential SPAAC Conjugation with Azide-Containing Molecules
  • First SPAAC Reaction: To the purified protein-linker conjugate, add a 1.5-5 fold molar excess of Azide-Molecule A.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 12-24 hours at 4°C. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS).

  • Purification (Optional): If a significant excess of Azide-Molecule A was used, it may be beneficial to purify the intermediate conjugate at this stage.

  • Second SPAAC Reaction: Add a 1.5-5 fold molar excess of Azide-Molecule B to the reaction mixture from the previous step.

  • Incubation: Incubate for another 2-12 hours at room temperature or 12-24 hours at 4°C.

  • Final Purification: Purify the final tripartite conjugate using a suitable method such as SEC to remove any unreacted azide (B81097) molecules.

  • Final Characterization: Characterize the final product thoroughly using techniques like SDS-PAGE to confirm the increase in molecular weight, and mass spectrometry to verify the successful conjugation of all three components.

Visualizations

Logical Workflow for Heterotrifunctional Conjugation

The following diagram illustrates the stepwise experimental workflow for creating a complex bioconjugate using this compound.

G cluster_start Reactant Preparation cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_step2 Step 2: First SPAAC Reaction cluster_step3 Step 3: Second SPAAC Reaction cluster_end Final Product Protein Thiol-containing Protein (e.g., Antibody) Reaction1 Michael Addition (pH 6.5-7.5) Protein->Reaction1 Linker This compound Linker->Reaction1 AzideA Azide-Molecule A Reaction2 Copper-Free Click (SPAAC) AzideA->Reaction2 AzideB Azide-Molecule B Reaction3 Copper-Free Click (SPAAC) AzideB->Reaction3 Purify1 Purification 1 (e.g., SEC) Reaction1->Purify1 Purify1->Reaction2 Reaction2->Reaction3 Purify2 Final Purification (e.g., SEC) Reaction3->Purify2 Final_Conjugate Protein-Linker-(Molecule A)-(Molecule B) Conjugate Purify2->Final_Conjugate

Caption: Experimental workflow for sequential trifunctional bioconjugation.

Reaction Scheme: Maleimide-Thiol and BCN-Azide Reactions

This diagram illustrates the two orthogonal chemical reactions utilized by the this compound linker.

Caption: Orthogonal reaction chemistries of the linker's functional groups.

Applications

The unique properties of this compound make it a valuable tool for a variety of advanced applications:

  • Antibody-Drug Conjugates (ADCs): This is a primary application area. The linker can be used to attach two different drug molecules to an antibody, potentially to overcome drug resistance or to achieve synergistic therapeutic effects.[13]

  • PROTACs and Molecular Glues: The linker can be used to synthesize proteolysis-targeting chimeras (PROTACs) that bring a target protein and an E3 ubiquitin ligase into proximity.

  • Functionalization of Nanoparticles: Nanoparticles can be functionalized with this linker to attach targeting ligands (e.g., antibodies) and therapeutic or imaging agents.[2]

  • Multivalent Ligand Display: The two BCN groups can be used to attach multiple copies of a ligand to a scaffold, which can enhance binding avidity to a target receptor.

  • In Vivo and In Vitro Labeling: The bioorthogonal nature of the SPAAC reaction makes this linker suitable for labeling and crosslinking studies in complex biological environments, including live cells.[2]

Conclusion

This compound is a powerful and versatile heterotrifunctional linker that enables the precise and efficient construction of complex bioconjugates. By providing three orthogonal reactive handles on a soluble and flexible PEG backbone, it offers researchers in drug development and chemical biology unprecedented control over the design and synthesis of next-generation therapeutics and research tools. A thorough understanding of its chemical properties and reaction kinetics, as outlined in this guide, is essential for its successful implementation in advanced bioconjugation strategies.

References

An In-depth Technical Guide to Mal-PEG2-bis-PEG3-BCN: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for the heterobifunctional linker, Mal-PEG2-bis-PEG3-BCN. This advanced crosslinker is designed for the precise and efficient covalent bonding of biomolecules, making it a valuable tool in drug delivery, nanotechnology, and chemical biology.

Core Properties of this compound

This compound is a versatile linker featuring three key components: a maleimide (B117702) group, a bicyclo[6.1.0]nonyne (BCN) group, and a polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for sequential and specific conjugation reactions. The maleimide group selectively reacts with thiol (-SH) groups, commonly found in cysteine residues of proteins and peptides. The BCN group participates in copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-modified molecules. The PEG spacer, consisting of PEG2 and bis-PEG3 units, enhances solubility, reduces steric hindrance, and improves the biocompatibility of the resulting conjugate.[1]

PropertyValueSource
Chemical Formula C61H95N7O20[2]
Molecular Weight 1246.46 g/mol [2]
Purity Typically >90%[3]
Physical Form Oil or solid[3]
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, DCM, THF, acetonitrile)[3][4]
Storage Conditions Recommended storage at -20°C for long-term stability[2]

Key Applications

The dual reactivity of this compound makes it suitable for a range of applications where precise control over biomolecular assembly is critical.

  • Antibody-Drug Conjugates (ADCs): This linker is frequently used in the synthesis of ADCs.[5][6][7][8] An antibody with available thiol groups (either naturally occurring or introduced) can be conjugated to the maleimide end of the linker. Subsequently, an azide-functionalized cytotoxic drug can be attached to the BCN group via SPAAC.

  • Bioconjugation: It facilitates the linking of various biomolecules, including peptides, proteins, and nucleic acids, through orthogonal thiol and azide (B81097) chemistries.[1]

  • Nanotechnology: this compound can be used to functionalize nanoparticles, biosensors, and other surfaces for bioorthogonal labeling and targeted delivery.[1]

  • Chemical Biology: The linker enables copper-free crosslinking and labeling of molecules in complex biological environments, including live cells and in vivo systems.[1]

Experimental Protocols

The successful use of this compound relies on the careful execution of two distinct conjugation reactions: maleimide-thiol conjugation and strain-promoted azide-alkyne cycloaddition.

Maleimide-Thiol Conjugation

This reaction forms a stable thioether bond between the maleimide group of the linker and a thiol-containing molecule.

Materials:

  • Thiol-containing protein or peptide

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer at pH 7.0-7.5, degassed.[9][10]

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.[9][11]

  • Anhydrous DMSO or DMF for dissolving the linker.[9]

Protocol:

  • Preparation of the Thiol-Containing Molecule:

    • Dissolve the protein or peptide in the degassed reaction buffer to a concentration of 1-10 mg/mL.[9][11]

    • If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.[9][11][12] Note: If using other reducing agents like DTT, they must be removed prior to adding the maleimide linker.[13]

  • Preparation of the Linker Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[9]

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker.[10]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[9][13]

  • Purification:

    • Remove the excess linker and byproducts using size-exclusion chromatography (e.g., gel filtration), dialysis, or HPLC.[10][11]

ParameterRecommended ConditionSource
pH 7.0 - 7.5[9][10]
Temperature 4°C or Room Temperature (20-25°C)[10]
Reaction Time 2 hours (RT) to overnight (4°C)[9][10]
Molar Ratio (Linker:Protein) 10:1 to 20:1[9][10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry reaction forms a stable triazole linkage between the BCN group of the linker-protein conjugate and an azide-functionalized molecule.

Materials:

  • BCN-functionalized protein conjugate (from section 3.1)

  • Azide-functionalized molecule (e.g., a drug, dye, or biotin)

  • Reaction Buffer: Aqueous buffer such as PBS, compatible with the biomolecules.

  • Anhydrous DMSO or DMF for dissolving the azide-functionalized molecule.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-functionalized molecule in a compatible solvent like DMSO.

    • Ensure the BCN-functionalized protein conjugate is in a suitable reaction buffer.

  • Conjugation Reaction:

    • Add the azide-functionalized molecule stock solution to the BCN-functionalized protein solution. A 1.5 to 5-fold molar excess of the azide molecule is often recommended.[14]

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically below 10% v/v) to maintain protein stability.[14]

    • The reaction proceeds rapidly at room temperature. Incubation times can vary from minutes to a few hours.

  • Purification:

    • Purify the final conjugate using appropriate chromatography techniques (e.g., size-exclusion, affinity) or dialysis to remove unreacted azide molecules.

ParameterRecommended ConditionSource
Catalyst None (Copper-free)[14][]
Temperature Room Temperature[14]
Molar Ratio (Azide:BCN-conjugate) 1.5:1 to 5:1[14]
Solvent Aqueous buffer, with minimal organic co-solvent[14]

Visualized Experimental Workflow and Logical Relationships

The following diagrams illustrate the chemical structure and a typical experimental workflow for creating an antibody-drug conjugate (ADC) using this compound.

G cluster_0 This compound Structure cluster_1 Reactants cluster_2 Conjugation Steps cluster_3 Intermediates & Final Product img img structure Maleimide-PEG-BCN Antibody Thiolated Antibody Step1 Step 1: Maleimide-Thiol Conjugation (pH 7.0-7.5) Antibody->Step1 Linker This compound Linker->Step1 Drug Azide-modified Drug Step2 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Drug->Step2 Intermediate Antibody-Linker Conjugate Step1->Intermediate FinalProduct Antibody-Drug Conjugate (ADC) Step2->FinalProduct Intermediate->Step2

Caption: Experimental workflow for ADC synthesis.

G start Start prep_ab Prepare Thiolated Antibody (pH 7.0-7.5) start->prep_ab prep_linker Dissolve this compound in DMSO/DMF start->prep_linker conjugate1 React Antibody and Linker (2h @ RT or O/N @ 4°C) prep_ab->conjugate1 prep_linker->conjugate1 purify1 Purify Antibody-Linker Conjugate conjugate1->purify1 conjugate2 Perform SPAAC Reaction (RT) purify1->conjugate2 prep_drug Prepare Azide-modified Drug Solution prep_drug->conjugate2 purify2 Purify Final ADC conjugate2->purify2 end End purify2->end

Caption: Detailed experimental flowchart.

References

An In-depth Technical Guide to the Synthesis of Mal-PEG2-bis-PEG3-BCN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for the heterobifunctional linker, Mal-PEG2-bis-PEG3-BCN. This complex molecule is of significant interest in the field of bioconjugation, particularly for the development of advanced antibody-drug conjugates (ADCs). The strategic placement of a maleimide (B117702) group for thiol-specific conjugation and a bicyclo[6.1.0]nonyne (BCN) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) makes it a versatile tool for creating precisely engineered biomolecular conjugates.

This document outlines a detailed, multi-step synthetic pathway, including experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and the use of orthogonal protecting group strategies to selectively functionalize the different arms of the branched PEG linker. The proposed strategy starts with a commercially available branched PEG precursor, NH-bis(PEG3-Boc), which features a central primary amine and two Boc-protected PEG3 arms.

The overall synthetic workflow can be summarized as follows:

  • Step 1: Synthesis of Boc-NH-PEG2-COOH. This involves the protection of the amino group of H2N-PEG2-COOH with a Boc group.

  • Step 2: Coupling of Boc-NH-PEG2-COOH to the central amine of NH-bis(PEG3-Boc). This amide bond formation creates the core structure with one Boc-protected Mal-PEG2 arm and two Boc-protected bis-PEG3 arms.

  • Step 3: Deprotection of the three Boc groups. Removal of the Boc protecting groups exposes the terminal primary amines on all three PEG arms.

  • Step 4: Functionalization with BCN. The two primary amines of the bis-PEG3 arms are reacted with a BCN-NHS ester to introduce the bioorthogonal handles.

  • Step 5: Functionalization with Maleimide. The remaining primary amine on the PEG2 arm is reacted with maleic anhydride (B1165640) to generate the maleimide group.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Starting Materials

Compound NameChemical FormulaMolecular Weight ( g/mol )Key Functional Groups
NH-bis(PEG3-Boc)C25H51N3O9553.69Primary Amine, Boc-protected Amines
H2N-PEG2-COOHC7H15NO4177.20Primary Amine, Carboxylic Acid
BCN-NHS esterC14H15NO4261.27BCN, NHS ester
Maleic AnhydrideC4H2O398.06Anhydride

Table 2: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C61H95N7O20
Molecular Weight 1246.44 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents
Purity (Typical) >95% (as determined by HPLC and NMR)
Storage Conditions -20°C, desiccated, and protected from light

Experimental Protocols

This section provides detailed methodologies for each step of the proposed synthesis.

Step 1: Synthesis of Boc-NH-PEG2-COOH
  • Dissolution: Dissolve H2N-PEG2-COOH (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium bicarbonate (NaHCO3, 2.0 eq) to the solution and stir until dissolved.

  • Protection: Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc2O, 1.1 eq) in dioxane dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to yield Boc-NH-PEG2-COOH as a colorless oil or white solid.

Step 2: Amide Coupling to Form the Branched Core
  • Activation: Dissolve Boc-NH-PEG2-COOH (1.0 eq) in anhydrous dichloromethane (B109758) (DCM). Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and N-hydroxysuccinimide (NHS, 1.1 eq). Stir the mixture at room temperature for 2-4 hours to form the NHS ester in situ.

  • Coupling: In a separate flask, dissolve NH-bis(PEG3-Boc) (1.2 eq) in anhydrous DCM. Add the activated Boc-NH-PEG2-COOH solution to the NH-bis(PEG3-Boc) solution.

  • Reaction: Add triethylamine (B128534) (TEA, 1.5 eq) to the reaction mixture and stir at room temperature for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to obtain the tri-Boc-protected branched PEG amine.

Step 3: Deprotection of Boc Groups
  • Dissolution: Dissolve the tri-Boc-protected branched PEG amine from Step 2 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Reaction: Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by LC-MS.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) several times to ensure complete removal of TFA. The resulting product is the tri-amine as a TFA salt.

Step 4: BCN Functionalization
  • Dissolution: Dissolve the tri-amine TFA salt from Step 3 in anhydrous DMF.

  • Basification: Add N,N-diisopropylethylamine (DIPEA) to neutralize the TFA salt and bring the pH to 8-9.

  • Coupling: Add a solution of BCN-NHS ester (2.2 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by LC-MS.

  • Purification: Purify the reaction mixture directly by preparative HPLC to isolate the mono-amine-bis-BCN product.

Step 5: Maleimide Functionalization
  • Dissolution: Dissolve the purified mono-amine-bis-BCN product from Step 4 in anhydrous DCM.

  • Reaction: Add maleic anhydride (1.5 eq) to the solution and stir at room temperature for 2-4 hours. This forms the maleamic acid intermediate.

  • Cyclization: Add acetic anhydride (2.0 eq) and sodium acetate (0.5 eq) to the reaction mixture. Heat the mixture to 40-50°C and stir for 4-6 hours to effect cyclization to the maleimide.

  • Work-up: Cool the reaction mixture to room temperature and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the final product, this compound, by preparative HPLC.

Mandatory Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Deprotection cluster_step4 Step 4: BCN Functionalization cluster_step5 Step 5: Maleimide Functionalization H2N_PEG2_COOH H2N-PEG2-COOH Boc_NH_PEG2_COOH Boc-NH-PEG2-COOH H2N_PEG2_COOH->Boc_NH_PEG2_COOH Boc2O, NaHCO3 Tri_Boc_Amine Tri-Boc Protected Branched Amine Boc_NH_PEG2_COOH->Tri_Boc_Amine DCC, NHS NH_bis_PEG3_Boc NH-bis(PEG3-Boc) NH_bis_PEG3_Boc->Tri_Boc_Amine Tri_Amine Tri-Amine (TFA salt) Tri_Boc_Amine->Tri_Amine TFA Mono_Amine_bis_BCN Mono-Amine-bis-BCN Tri_Amine->Mono_Amine_bis_BCN BCN-NHS ester (2.2 eq) Final_Product This compound Mono_Amine_bis_BCN->Final_Product 1. Maleic Anhydride 2. Ac2O, NaOAc

Caption: Synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_final Final Product Start Start with NH-bis(PEG3-Boc) and H2N-PEG2-COOH Step1 Step 1: Boc Protection of H2N-PEG2-COOH Start->Step1 Step2 Step 2: Amide Coupling Step1->Step2 Step3 Step 3: Boc Deprotection Step2->Step3 Step4 Step 4: BCN Functionalization Step3->Step4 Step5 Step 5: Maleimide Functionalization Step4->Step5 Purification Purification by Column Chromatography and/or Preparative HPLC Step5->Purification Analysis Characterization: - NMR (1H, 13C) - Mass Spectrometry (LC-MS) - HPLC (Purity) Purification->Analysis Final_Product This compound Analysis->Final_Product

Caption: General experimental workflow for the synthesis.

Characterization

The identity and purity of the final product, this compound, and all intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR should be used to confirm the chemical structure, including the presence of characteristic peaks for the maleimide, BCN, and PEG moieties.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV and/or evaporative light scattering detection (ELSD) should be used to determine the purity of the final compound.

Conclusion

The synthesis of this compound is a challenging but feasible process for experienced synthetic chemists. The outlined strategy provides a robust framework for the preparation of this valuable heterobifunctional linker. The successful synthesis of this molecule will enable researchers and drug developers to construct sophisticated and highly specific bioconjugates for a wide range of applications in medicine and biotechnology. Careful execution of each step and rigorous purification and characterization are paramount to obtaining the desired product with high purity and yield.

The Strategic Role of PEG Linkers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, bioconjugation has emerged as a cornerstone technology, enabling the creation of highly targeted and effective drugs. At the heart of many of these innovative therapies lies a critical component: the linker. Among the various types of linkers, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their unique ability to modulate the physicochemical and pharmacological properties of bioconjugates.[1] This technical guide provides a comprehensive overview of the role of PEG linkers in bioconjugation, with a particular focus on their application in antibody-drug conjugates (ADCs). We will delve into the core principles of PEGylation, present quantitative data on its impact, provide detailed experimental protocols, and visualize key processes to offer a thorough resource for professionals in drug development.

Core Principles of PEGylation in Bioconjugation

PEGylation, the covalent attachment of PEG chains to molecules, is a well-established strategy in drug development to enhance the therapeutic index of biologics.[2] Polyethylene glycol is a biocompatible, non-toxic, and water-soluble polymer that confers several advantageous properties to the conjugated molecule.[3]

The primary objectives of incorporating PEG linkers in bioconjugates are:

  • Enhanced Solubility and Stability: Many potent cytotoxic payloads used in ADCs are hydrophobic. The hydrophilic nature of PEG linkers can mitigate the propensity for aggregation, especially at higher drug-to-antibody ratios (DARs), and protect the conjugate from enzymatic degradation.[2][4]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the bioconjugate, which in turn reduces renal clearance and prolongs its circulation half-life.[2] This extended exposure can lead to greater accumulation of the therapeutic agent in the target tissue.[2]

  • Reduced Immunogenicity: The PEG chain can act as a shield, masking potential epitopes on the protein or payload from the immune system, thereby reducing the risk of an immune response.[2][4]

  • Modulation of Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window, minimizing damage to healthy tissues.[2]

Quantitative Impact of PEG Linkers on Bioconjugate Properties

The length and architecture of the PEG linker are critical parameters that can be fine-tuned to optimize the performance of a bioconjugate. The following tables summarize quantitative data from various preclinical studies, illustrating the impact of PEG linker length on key performance metrics of ADCs.

Table 1: Effect of PEG Linker Length on ADC Clearance

PEG Linker LengthClearance Rate (mL/day/kg)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~151xAnti-CD30 ADC
PEG2~101.5x DecreaseAnti-CD30 ADC
PEG4~72.1x DecreaseAnti-CD30 ADC
PEG8~53x DecreaseAnti-CD30 ADC
PEG12~53x DecreaseAnti-CD30 ADC
PEG24~53x DecreaseAnti-CD30 ADC
Data synthesized from a study on anti-CD30 and anti-CD19 ADCs.[5]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity

LinkerADC Construct (Antibody-Payload)Cell LineIC50 (nM)Reference
No PEGZHER2-SMCC-MMAENCI-N87 (HER2-positive)~1.0[6]
4 kDa PEGZHER2-PEG4K-MMAENCI-N87 (HER2-positive)~4.5[6]
10 kDa PEGZHER2-PEG10K-MMAENCI-N87 (HER2-positive)~22.0[6]
Data from a study on miniaturized affibody-based drug conjugates, where longer PEG chains led to a reduction in in vitro cytotoxicity.[6]

Table 3: Influence of PEG Linker Length on In Vivo Efficacy

LinkerADC ConstructTumor ModelDoseTumor Growth InhibitionReference
Non-PEGylatedanti-CD22-MCC-DM1BJAB Xenograft3 mg/kgModerate[2]
PEG8anti-CD22-PEG8-MCC-DM1BJAB Xenograft3 mg/kgSignificant[2]
PEG12Homogeneous DAR 8 ADCBreast Cancer Xenograft3 mg/kgSignificant anti-tumor activity[2]
PEG24anti-Trop2-mPEG24-MMAEBxPC3 Xenograft3 mg/kgSignificant tumor suppression[2]
Note: In vivo efficacy is highly dependent on the specific ADC, tumor model, and dosing regimen, making direct comparisons challenging. This table provides a qualitative and quantitative overview from available literature.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful design, synthesis, and evaluation of bioconjugates. Below are representative protocols for key experiments in the development of PEGylated ADCs.

Protocol 1: Amine-Reactive PEGylation using NHS Ester Chemistry

This protocol describes the conjugation of a PEG linker activated with an N-hydroxysuccinimide (NHS) ester to the primary amines (e.g., lysine (B10760008) residues) of an antibody.

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • PEG-NHS Ester reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Reagent Preparation: Equilibrate the PEG-NHS Ester vial to room temperature before opening. Prepare a 10 mM stock solution of the PEG-NHS Ester in anhydrous DMSO or DMF immediately before use.[7]

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.[8]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the PEG-NHS Ester stock solution to the antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10%.[9]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[9]

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted PEG-NHS Ester. Incubate for 30 minutes at room temperature.[9]

  • Purification: Remove unreacted PEG linker and other small molecules by SEC or dialysis.[8]

  • Characterization: Characterize the purified PEGylated antibody for concentration, purity, and degree of PEGylation using methods such as UV-Vis spectroscopy, SEC, and mass spectrometry.

Protocol 2: Thiol-Reactive PEGylation using Maleimide Chemistry

This protocol details the conjugation of a maleimide-activated PEG linker to free sulfhydryl groups on an antibody, which can be generated by the reduction of interchain disulfide bonds.

Materials:

  • Antibody

  • Reducing agent (e.g., TCEP or DTT)

  • PEG-Maleimide reagent

  • Conjugation buffer (e.g., PBS with EDTA, pH 6.5-7.5)

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification system (e.g., SEC)

Procedure:

  • Antibody Reduction (Optional): To generate free thiols, partially reduce the antibody by incubating with a 2-5 molar excess of TCEP for 1-2 hours at 37°C.

  • Reagent Preparation: Prepare a stock solution of the PEG-Maleimide in a suitable solvent (e.g., DMSO).[10]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide stock solution to the (reduced) antibody solution.[11]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[11]

  • Quenching: Add a 2-fold molar excess of N-acetylcysteine relative to the PEG-Maleimide to quench the reaction.

  • Purification: Purify the ADC using SEC to remove unreacted reagents and aggregated species.[11]

  • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC). Assess purity and aggregation by SEC.

Visualization of Key Processes

To better illustrate the principles and workflows discussed, the following diagrams have been generated using Graphviz.

General Structure of a PEGylated Antibody-Drug Conjugate Antibody Antibody PEG_Linker PEG Linker Antibody->PEG_Linker Covalent Bond Payload Cytotoxic Payload PEG_Linker->Payload Covalent Bond

A simplified representation of a PEGylated ADC.

Experimental Workflow for ADC Efficacy Testing cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ADC_Synthesis ADC Synthesis & Characterization Cell_Culture Target Cell Line Culture ADC_Synthesis->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Animal_Model Tumor Xenograft Animal Model IC50_Determination->Animal_Model Lead Candidate Selection ADC_Administration ADC Administration Animal_Model->ADC_Administration Tumor_Measurement Tumor Volume Measurement ADC_Administration->Tumor_Measurement Efficacy_Analysis Efficacy Analysis Tumor_Measurement->Efficacy_Analysis

A typical workflow for evaluating ADC efficacy.

ADC Internalization and Payload Release Pathway Extracellular Extracellular Space ADC ADC Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Cell_Membrane ----------------------------------------------------------------- Cell Membrane Intracellular Intracellular Space Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage/ Antibody Degradation Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death Target Engagement

The cellular pathway of ADC action.

Conclusion

PEG linkers are indispensable tools in the field of bioconjugation, offering a versatile means to enhance the therapeutic properties of complex biologics like ADCs. By carefully selecting the appropriate PEG linker length and architecture, researchers can rationally design bioconjugates with optimized solubility, stability, pharmacokinetics, and in vivo efficacy. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for scientists and drug development professionals, enabling the informed design and development of the next generation of targeted therapies. As our understanding of the intricate interplay between linker chemistry and biological activity continues to grow, PEG linkers will undoubtedly play an even more crucial role in advancing the frontiers of medicine.

References

A Technical Guide to BCN Click Chemistry for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to BCN Click Chemistry: A Bioorthogonal Tool for Bioconjugation

Bicyclo[6.1.0]nonyne (BCN) has emerged as a powerful tool in the field of bioconjugation and drug development, primarily through its application in copper-free click chemistry. This reaction, a type of strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the covalent ligation of molecules in complex biological environments without the need for a cytotoxic copper catalyst.[1][2] The high ring strain of the BCN molecule is the driving force behind its reactivity with azides, leading to the formation of a stable triazole linkage.[1][3] This bioorthogonal reaction—meaning it does not interfere with native biological processes—has made BCN an invaluable reagent for applications ranging from fluorescent labeling of biomolecules to the construction of sophisticated antibody-drug conjugates (ADCs).[4][5]

This technical guide provides an in-depth overview of BCN click chemistry, including its core principles, quantitative reaction data, detailed experimental protocols, and key applications for researchers, scientists, and drug development professionals.

Core Principles of BCN Click Chemistry

The fundamental reaction underlying BCN's utility is the [3+2] dipolar cycloaddition between the strained alkyne of BCN and an azide (B81097) functional group.[1] Unlike the classical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a metal catalyst, thereby circumventing the issue of cellular toxicity associated with copper.[1][2] The reaction proceeds efficiently under mild, physiological conditions, making it ideal for in vivo and in vitro applications involving sensitive biological samples.[4][6]

Key features of BCN click chemistry include:

  • Biocompatibility: The absence of a copper catalyst makes the reaction suitable for live cell and in vivo studies.[6]

  • High Specificity and Bioorthogonality: BCN and azides react selectively with each other, even in the presence of a multitude of other functional groups found in biological systems.[6]

  • Stability: Both the BCN and azide moieties are stable under typical physiological and storage conditions.[6]

  • Efficiency: The reaction forms a stable triazole linkage with high, often quantitative, yields.[6]

Quantitative Data Presentation

The efficiency of BCN click chemistry can be quantified by its second-order rate constants, which vary depending on the specific BCN isomer and the azide reaction partner. Below is a summary of key kinetic data comparing BCN with another common strained alkyne, dibenzocyclooctyne (DBCO).

Cyclooctyne (B158145)Azide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
BCN Benzyl (B1604629) Azide~0.06 - 0.1
DBCO Benzyl Azide~0.6 - 1.0
BCN Phenyl AzideSignificantly higher than with benzyl azide[7]
DBCO Phenyl AzideLower than BCN with phenyl azide[7]

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

While DBCO generally exhibits faster reaction kinetics with aliphatic azides due to its greater ring strain, BCN shows enhanced reactivity with electron-deficient aromatic azides.[7][8] Furthermore, BCN is smaller and less lipophilic than DBCO, which can be advantageous for the solubility and pharmacokinetic properties of the resulting conjugate.[9]

Experimental Protocols

Detailed and validated protocols are crucial for the successful application of BCN click chemistry. Below are methodologies for key experiments.

Protocol 1: General Antibody Labeling with BCN-NHS Ester

This protocol describes the labeling of an antibody with a BCN moiety using an N-hydroxysuccinimide (NHS) ester derivative of BCN, which reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody.

Materials:

  • Antibody of interest (free of amine-containing buffers like Tris)

  • BCN-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 1 M Tris-HCl, pH 8.0

  • Spin desalting column

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS.

  • BCN-NHS Ester Stock Solution: Immediately before use, dissolve the BCN-NHS ester in DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 20-30 fold molar excess of the BCN-NHS ester stock solution to the antibody solution. The final DMSO concentration should be kept below 20% (v/v) to minimize protein denaturation.[6]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle stirring.[6]

  • Quenching: Add 1 M Tris-HCl to a final concentration of 50-100 mM to quench any unreacted BCN-NHS ester.[6] Incubate for an additional 15 minutes at room temperature.[6]

  • Purification: Remove the unreacted BCN-NHS ester and other small molecules using a spin desalting column equilibrated with PBS, according to the manufacturer's instructions.

  • Storage: The BCN-functionalized antibody can be stored at -20°C for several months.[6]

Protocol 2: BCN-Azide Ligation for Bioconjugation

This protocol outlines the reaction between a BCN-functionalized biomolecule (e.g., the antibody from Protocol 1) and an azide-containing molecule.

Materials:

  • BCN-functionalized biomolecule

  • Azide-containing molecule (e.g., fluorescent dye, drug molecule)

  • PBS, pH 7.4

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the BCN-functionalized biomolecule with a 2-4 fold molar excess of the azide-containing molecule in PBS.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 12-24 hours. The optimal time and temperature will depend on the specific reactants and their concentrations.

  • Purification: Purify the resulting conjugate to remove any unreacted azide-containing molecule using an appropriate method such as size-exclusion chromatography or dialysis.

Protocol 3: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy

This protocol describes how to calculate the average number of BCN-dye molecules conjugated to an antibody.

Materials:

  • Purified antibody-dye conjugate

  • UV-Vis spectrophotometer

  • Quartz cuvette

Procedure:

  • Spectrophotometric Measurement: Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).[7]

  • Calculation: Calculate the DOL using the following formula:[7]

    DOL = (A_max * ε_prot) / [(A₂₈₀ - (A_max * CF₂₈₀)) * ε_dye]

    Where:

    • A_max = Absorbance of the conjugate at the λ_max of the dye.

    • A₂₈₀ = Absorbance of the conjugate at 280 nm.

    • ε_prot = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • ε_dye = Molar extinction coefficient of the dye at its λ_max.

    • CF₂₈₀ = Correction factor (A₂₈₀ of the free dye / A_max of the free dye).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SPAAC_Mechanism BCN BCN (Strained Alkyne) TransitionState [3+2] Cycloaddition Transition State BCN->TransitionState Azide Azide (-N3) Azide->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole

BCN Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.

Antibody_Labeling_Workflow cluster_activation Step 1: Antibody Activation cluster_conjugation Step 2: Bioconjugation cluster_purification Step 3: Purification & Analysis Antibody Antibody (-NH2) Reaction1 Incubate at RT Antibody->Reaction1 BCN_NHS BCN-NHS Ester BCN_NHS->Reaction1 BCN_Antibody BCN-Antibody Reaction1->BCN_Antibody Reaction2 SPAAC Reaction BCN_Antibody->Reaction2 Azide_Molecule Azide-Molecule (e.g., Drug, Dye) Azide_Molecule->Reaction2 ADC Antibody-Drug Conjugate (ADC) Reaction2->ADC Purification Purification (e.g., SEC) ADC->Purification Analysis Analysis (e.g., DOL, MS) Purification->Analysis

Experimental workflow for antibody-drug conjugate (ADC) synthesis.

BCN_Properties_Logic BCN_Structure Bicyclo[6.1.0]nonyne Structure RingStrain High Ring Strain BCN_Structure->RingStrain Reactivity High Reactivity with Azides RingStrain->Reactivity CopperFree Copper-Free Reaction Reactivity->CopperFree Bioorthogonality Bioorthogonality CopperFree->Bioorthogonality Biocompatibility Biocompatibility CopperFree->Biocompatibility Applications Wide Range of Applications (e.g., ADCs, Imaging) Bioorthogonality->Applications Biocompatibility->Applications

Logical relationship of BCN's properties and applications.

Conclusion

BCN click chemistry represents a cornerstone of modern bioconjugation techniques. Its bioorthogonality, efficiency, and mild reaction conditions have established it as a preferred method for the precise modification of biomolecules in complex environments. For researchers and professionals in drug development, a thorough understanding of the principles, quantitative aspects, and experimental protocols of BCN click chemistry is essential for harnessing its full potential in creating next-generation therapeutics and research tools.

References

An In-depth Technical Guide to Maleimide-Thiol Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maleimide-thiol conjugation is a cornerstone of modern bioconjugation, prized for its high selectivity, efficiency, and mild reaction conditions.[1][] This powerful chemical ligation strategy enables the precise covalent modification of biomolecules, playing a pivotal role in a wide array of applications, from fundamental research in proteomics and diagnostics to the development of cutting-edge therapeutics like Antibody-Drug Conjugates (ADCs).[1][3] This guide provides a comprehensive overview of the core chemistry, practical considerations, and key applications of this indispensable bioconjugation technique.

The Core Chemistry: Mechanism, Kinetics, and Stability

The reaction between a maleimide (B117702) and a thiol proceeds via a Michael addition, a highly efficient and selective process that forms a stable thioether bond (specifically, a thiosuccinimide linkage).[1][4] This reaction is central to the site-specific modification of proteins and peptides, primarily targeting the sulfhydryl group of cysteine residues.[5]

Reaction Mechanism

The reaction's efficiency is driven by the electron-deficient double bond of the maleimide ring. A nucleophilic thiol, typically in its thiolate anion form, attacks one of the carbons of the double bond.[] This process is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[1] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues over other amino acids like lysine.[7]

Factors Influencing the Reaction

  • pH: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[7][8] Below this range, the concentration of the reactive thiolate anion decreases, slowing the reaction. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and the reaction loses its chemoselectivity as side reactions with primary amines (e.g., lysine) become more prevalent.[7][9]

  • Temperature and Concentration: The reaction proceeds rapidly at room temperature, often reaching completion within a few hours.[3] As with most chemical reactions, the rate can be influenced by reactant concentrations, with a molar excess of the maleimide reagent typically used to drive the reaction to completion.

  • Solvents: The reaction is efficient in aqueous buffers and can be facilitated by the use of organic co-solvents like DMSO or DMF, particularly for hydrophobic maleimide reagents.[5][7]

Stability of the Thiosuccinimide Linkage

While generally stable, the thiosuccinimide bond formed is susceptible to two primary degradation pathways:

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond is reversible and can undergo a retro-Michael reaction, especially in the presence of other thiols.[9][10] In a biological context, this can lead to thiol exchange with abundant endogenous thiols like glutathione, causing the transfer of the conjugated payload to other molecules and potential off-target effects.[10][11] This phenomenon is a significant consideration in the design of ADCs.[9]

  • Hydrolysis: The succinimide (B58015) ring of the conjugate can undergo hydrolysis, which opens the ring to form a stable succinamic acid thioether.[7][12] This ring-opened product is no longer susceptible to the retro-Michael reaction, thus providing a more stable linkage.[13][14] The rate of this stabilizing hydrolysis can be significantly accelerated by introducing electron-withdrawing substituents on the maleimide N-substituent or through intramolecular catalysis.[13][15] Recently, it has also been shown that applying mechanical force via ultrasonication can promote this stabilizing hydrolysis.[16][17]

Common Side Reactions

  • Maleimide Hydrolysis: Before conjugation, the maleimide ring itself is prone to hydrolysis, particularly at pH values above 7.5, forming a non-reactive maleamic acid derivative.[3][18] It is therefore critical to use freshly prepared maleimide solutions for conjugation reactions.[9]

  • Reaction with Amines: At pH levels above 7.5, the selectivity for thiols diminishes, and maleimides can react with primary amines, such as the side chain of lysine.[7]

  • Thiazine (B8601807) Rearrangement: A specific side reaction can occur when conjugating a maleimide to a peptide or protein with an N-terminal cysteine. The resulting conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[4][9]

Quantitative Data Summary

The following tables summarize key quantitative data related to maleimide-thiol conjugation chemistry.

Table 1: Reaction Parameters and Kinetics

Feature Condition/Value Remarks Citations
Reaction Type Michael Addition Nucleophilic attack of a thiol on the maleimide double bond. [1][4]
Optimal pH Range 6.5 - 7.5 Balances thiol reactivity with maleimide stability and selectivity. [1][8]
Selectivity ~1,000x faster for thiols than amines At pH 7.0, ensuring high chemoselectivity. [1][7]
Typical Molar Ratio 10:1 - 20:1 (Maleimide:Protein) Excess maleimide is used to ensure complete conjugation. [19][20]
Reaction Time 2 hours to overnight Dependent on temperature and reactant concentrations. [3]

| Temperature | 4°C or Room Temperature | Mild conditions preserve protein integrity. |[21] |

Table 2: Stability and Instability of Maleimide-Thiol Adducts

Phenomenon Description Consequence Mitigation Strategies Citations
Retro-Michael Reaction Reversible dissociation of the thioether bond. Thiol exchange with other molecules (e.g., glutathione), leading to payload migration and potential off-target effects. Post-conjugation hydrolysis of the succinimide ring; use of next-generation maleimides designed for stability. [7][9][10][15]
Succinimide Ring Hydrolysis Ring-opening of the thioether adduct. Forms a stable succinamic acid thioether that is resistant to the retro-Michael reaction. Can be promoted by electron-withdrawing groups on the maleimide or by adjusting pH post-conjugation. [7][13][14]

| Maleimide Hydrolysis | Ring-opening of the unreacted maleimide. | Inactivates the maleimide, preventing conjugation. | Perform reactions at pH < 7.5; use freshly prepared maleimide solutions. |[3][9] |

Experimental Protocols

The following are generalized protocols for the conjugation of a maleimide-activated molecule to a thiol-containing protein.

Protocol 1: Reduction of Protein Disulfide Bonds

This step is necessary if the target cysteine residues are involved in disulfide bonds, which are unreactive towards maleimides.[5]

  • Preparation: Dissolve the protein in a degassed buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[5][21]

  • Reduction: Add a 10-100 fold molar excess of a disulfide-reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to the protein solution.[21] TCEP is often preferred as it does not contain a thiol and thus does not need to be removed prior to the addition of the maleimide reagent.

  • Incubation: Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-30 minutes at room temperature.[21]

Protocol 2: Maleimide-Thiol Conjugation

  • Reagent Preparation: Immediately before use, dissolve the maleimide-activated reagent in a suitable anhydrous solvent, such as DMSO or DMF, to create a concentrated stock solution (e.g., 10 mM).[19]

  • Conjugation: Add a 10-20 fold molar excess of the maleimide stock solution to the reduced protein solution while gently stirring or vortexing.[3][19]

  • Incubation: Flush the reaction vial with an inert gas, seal, and protect from light (if using a fluorescent maleimide). Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[3]

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like cysteine or β-mercaptoethanol to react with any excess maleimide.

Protocol 3: Purification and Storage of the Conjugate

  • Purification: Remove excess, unreacted maleimide reagent and reducing agent from the conjugate. Common methods include size-exclusion chromatography (e.g., gel filtration desalting columns), dialysis, or HPLC.[3][20][21]

  • Storage: For short-term storage (up to 1 week), the purified conjugate can be stored at 2-8°C, protected from light.[19] For long-term storage (up to a year), add stabilizers like 5-10 mg/mL BSA and 0.01-0.03% sodium azide, or add 50% glycerol (B35011) and store at -20°C.[19]

Protocol 4: Characterization of the Conjugate

  • Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR): This can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the conjugated molecule (at its specific λmax). Mass spectrometry (e.g., ESI-MS) provides a more precise measurement of the conjugate's mass and the distribution of species.[22]

  • Quantification of Free Thiols: Ellman's reagent (DTNB) can be used to quantify the number of free sulfhydryl groups before and after conjugation to determine the reaction efficiency.[22][23]

  • Purity Analysis: HPLC, particularly size-exclusion (SEC-HPLC) and reverse-phase (RP-HPLC), is used to assess the purity of the conjugate and separate it from unreacted components.[22][24]

Visualizations

Experimental_Workflow A Start: Protein with Disulfide Bonds B Step 1: Reduce Disulfides (e.g., add TCEP) A->B C Reduced Protein (Free Thiols Exposed) B->C D Step 2: Add Maleimide Reagent (Freshly Prepared) C->D E Conjugation Reaction (RT, 2h or 4°C, overnight) D->E F Step 3: Purify Conjugate (e.g., Size-Exclusion Chromatography) E->F G Step 4: Characterize (e.g., MS, HPLC, UV-Vis) F->G H End: Purified, Characterized Conjugate G->H ADC_Pathway A 1. ADC in Circulation B 2. Binds to Target Antigen on Cancer Cell A->B Targeting C 3. Internalization (Endocytosis) B->C D 4. Lysosomal Trafficking C->D E 5. Linker Cleavage (e.g., enzymatic, reductive) D->E F 6. Release of Cytotoxic Drug E->F G 7. Drug Induces Apoptosis F->G H Cancer Cell Death G->H

References

An In-Depth Technical Guide to Mal-PEG2-bis-PEG3-BCN: A Heterotrifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterotrifunctional linker, Mal-PEG2-bis-PEG3-BCN, designed for advanced applications in bioconjugation, drug delivery, and nanotechnology. We will delve into its chemical properties, detailed experimental protocols for its use, and its role in the construction of complex biomolecules, such as antibody-drug conjugates (ADCs).

Introduction to this compound

This compound is a versatile chemical linker that features three distinct functional groups: a maleimide (B117702), and two bicyclononyne (BCN) moieties, all connected through a flexible polyethylene (B3416737) glycol (PEG) scaffold.[1][2][3] This unique architecture allows for the sequential and orthogonal conjugation of different molecules.

  • Maleimide Group: This functional group selectively reacts with thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins and peptides, to form stable thioether bonds.[1][2]

  • Bicyclononyne (BCN) Groups: These are strained alkynes that readily undergo copper-free "click chemistry" reactions, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), with azide-containing molecules.[1][2][3] The presence of two BCN groups allows for the attachment of two separate azide-functionalized molecules.

  • PEG Linker: The polyethylene glycol chains (PEG2 and bis-PEG3) enhance the solubility and biocompatibility of the linker and the resulting conjugate.[1][2][3] They also provide flexibility and reduce steric hindrance, which can improve the efficiency of the conjugation reactions.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are based on information provided by various chemical suppliers.

PropertyValueReferences
Chemical Formula C61H95N7O20[1]
Molecular Weight ~1246.46 g/mol [1]
Purity ≥90%
Appearance Oil or solid[3]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[3]
Storage Conditions Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Should be stored in a dry, dark environment.[1]

Core Applications

The unique trifunctional nature of this compound makes it a valuable tool in several research and development areas:

  • Antibody-Drug Conjugates (ADCs): This linker is particularly well-suited for the creation of next-generation ADCs. An antibody can be attached via its cysteine residues to the maleimide group, and two different drug molecules (or a combination of a drug and an imaging agent) can be conjugated to the BCN groups. This allows for the development of dual-payload ADCs, which can potentially overcome drug resistance and enhance therapeutic efficacy.

  • Bioconjugation and Chemical Biology: It enables the precise assembly of complex biomolecular structures, linking proteins, peptides, or nucleic acids to other molecules for in vitro and in vivo studies.[2]

  • Nanotechnology: this compound can be used to functionalize nanoparticles, creating targeted drug delivery systems or diagnostic tools.[2]

Experimental Protocols

The following are detailed protocols for the two key conjugation reactions involving this compound.

Maleimide-Thiol Conjugation (e.g., to an Antibody)

This protocol describes the conjugation of the maleimide group of the linker to the thiol groups of a protein, such as a monoclonal antibody.

Materials:

  • Antibody (or other thiol-containing protein)

  • This compound

  • Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (optional)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching solution (e.g., N-acetylcysteine or excess cysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the degassed reaction buffer to a concentration of 1-10 mg/mL.

    • If the antibody's cysteine residues are involved in disulfide bonds, reduction will be necessary. Add a 10- to 20-fold molar excess of TCEP to the antibody solution and incubate at 37°C for 1-2 hours.

    • Remove the excess TCEP using a desalting column or dialysis against the degassed reaction buffer.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution with gentle stirring. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to minimize protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching:

    • To stop the reaction, add a quenching solution to a final concentration of approximately 1 mM. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted linker and other small molecules by SEC or dialysis.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-containing molecule (e.g., a cytotoxic drug) to the BCN groups of the antibody-linker conjugate.

Materials:

  • Antibody-linker conjugate (from section 4.1)

  • Azide-functionalized molecule(s) of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC, hydrophobic interaction chromatography (HIC), or dialysis)

Procedure:

  • Preparation of Reactants:

    • Ensure the antibody-linker conjugate is in the appropriate reaction buffer at a known concentration.

    • Dissolve the azide-functionalized molecule(s) in DMSO or DMF to create a stock solution.

  • SPAAC Reaction:

    • Add a 2- to 10-fold molar excess of the azide-functionalized molecule(s) to the antibody-linker conjugate solution.

    • The reaction can be incubated at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by techniques such as LC-MS.

  • Purification:

    • Purify the final conjugate (e.g., the ADC) to remove unreacted azide (B81097) molecules and any residual organic solvent using an appropriate chromatography method or dialysis.

Quantitative Data Presentation

The following tables provide examples of the type of quantitative data that would be generated during the development of an ADC using a linker like this compound. The data presented here is illustrative and based on typical results reported for similar ADCs.

Table 1: Characterization of Antibody-Linker Conjugation
ParameterResultMethod
Average Linker-to-Antibody Ratio (LAR) 3.8Hydrophobic Interaction Chromatography (HIC)
Mass of Antibody-Linker Conjugate ~155 kDaMass Spectrometry (MS)
Purity >95%Size-Exclusion Chromatography (SEC)
Aggregation <2%SEC
Table 2: Drug-to-Antibody Ratio (DAR) of the Final ADC
SpeciesPeak Area (%)Number of DrugsWeighted Peak Area
DAR0500
DAR215230
DAR4504200
DAR6256150
DAR85840
Total 100 420
Average DAR 4.2

The average DAR is calculated using the formula: DAR = Σ(Weighted peak area) / 100.

Table 3: In Vitro Cytotoxicity of the ADC
Cell LineTarget ExpressionIC50 (ng/mL)
Cell Line AHigh15
Cell Line BModerate85
Cell Line CLow>1000
Cell Line D (Negative Control)None>1000

IC50 values represent the concentration of the ADC required to inhibit cell growth by 50%.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of a dual-drug ADC using this compound.

experimental_workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Dual-Drug Attachment (SPAAC) cluster_step3 Step 3: Purification & Characterization A Antibody with Reduced Cysteines C Antibody-Linker Conjugate A->C Maleimide-Thiol Reaction B This compound B->C F Dual-Drug ADC C->F D Azide-Drug 1 D->F Copper-Free Click Chemistry E Azide-Drug 2 E->F G Purified Dual-Drug ADC F->G Chromatography H Characterization (MS, HIC, SEC) G->H adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Dual-Drug ADC Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug1 Released Drug 1 Lysosome->Drug1 4. Linker Cleavage & Payload Release Drug2 Released Drug 2 Lysosome->Drug2 DNA_Damage DNA Damage Drug1->DNA_Damage Microtubule_Disruption Microtubule Disruption Drug2->Microtubule_Disruption Apoptosis Apoptosis DNA_Damage->Apoptosis 5. Cytotoxicity Microtubule_Disruption->Apoptosis

References

Methodological & Application

Application Notes and Protocols for Bioconjugation using Mal-PEG2-bis-PEG3-BCN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-PEG2-bis-PEG3-BCN linker is a heterobifunctional reagent designed for advanced bioconjugation applications, particularly in the development of Antibody-Drug Conjugates (ADCs). This linker features a maleimide (B117702) group for covalent attachment to thiol-containing molecules such as cysteine residues on antibodies, and a bicyclononyne (BCN) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. The integrated polyethylene (B3416737) glycol (PEG) spacers (PEG2 and bis-PEG3) enhance solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting conjugate.[1][2]

This document provides detailed protocols for the conjugation of an antibody to an azide-functionalized payload using the this compound linker. It also includes methods for the characterization of the resulting ADC and representative data.

Principle of the Method

The bioconjugation process using this compound involves a two-step sequential reaction strategy:

  • Thiol-Maleimide Ligation: The maleimide group of the linker reacts with free thiol groups on a biomolecule, typically an antibody with reduced interchain disulfide bonds or engineered cysteine residues. This reaction proceeds via a Michael addition to form a stable thioether bond.[3][4] The optimal pH for this reaction is between 6.5 and 7.5 to ensure high selectivity for thiols over other nucleophilic groups like amines.[4]

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN group on the linker then reacts with an azide-functionalized molecule (e.g., a cytotoxic drug, a fluorescent dye, or a nanoparticle) through a copper-free click chemistry reaction.[5][6] This bioorthogonal reaction is highly efficient and can be performed under mild, physiological conditions without the need for a toxic copper catalyst.[5]

Core Components and their Logical Relationship

ADC_Components cluster_ADC Antibody Monoclonal Antibody (Targeting Moiety) Linker This compound (Linker) Antibody->Linker Thiol-Maleimide Ligation ADC Antibody-Drug Conjugate (ADC) Payload Azide-Functionalized Payload (e.g., Cytotoxic Drug) Linker->Payload SPAAC (Click Chemistry)

Caption: Logical relationship of the core components of an Antibody-Drug Conjugate.

Experimental Protocols

Materials and Reagents
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

  • This compound linker

  • Azide-functionalized payload

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffers:

    • PBS, pH 7.2-7.5 (for conjugation)

    • Quenching buffer (e.g., N-acetylcysteine in PBS)

  • Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification:

    • Desalting columns (e.g., PD-10)

    • Size-exclusion chromatography (SEC) system

    • Hydrophobic interaction chromatography (HIC) system

  • Characterization:

    • UV-Vis spectrophotometer

    • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of interchain disulfide bonds in an antibody to generate free thiol groups for conjugation.

  • Prepare a solution of the antibody at a concentration of 1-10 mg/mL in a degassed reaction buffer (e.g., PBS, pH 7.4).[][8]

  • Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP).

  • Add the reducing agent to the antibody solution to achieve a final molar excess (e.g., 2.5 to 10-fold molar excess of TCEP over the antibody).[][9] The exact ratio should be optimized to achieve the desired number of free thiols.

  • Incubate the reaction mixture at 37°C for 30-120 minutes with gentle mixing.[8][10]

  • Remove the excess reducing agent using a pre-equilibrated desalting column, eluting with degassed PBS, pH 7.2-7.5.[8]

  • Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

Protocol 2: Conjugation of this compound to the Reduced Antibody
  • Immediately after purification, dilute the reduced antibody to a concentration of 2.5-5 mg/mL in degassed PBS, pH 7.2-7.5.[8][9]

  • Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO (e.g., 10 mM).

  • Add the this compound stock solution to the reduced antibody solution to achieve a 5 to 10-fold molar excess of the linker over the antibody. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent antibody denaturation.[11]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.[][11]

  • (Optional) Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine and incubating for an additional 20 minutes at room temperature to cap any unreacted maleimide groups.[9]

  • Purify the antibody-linker conjugate (Ab-linker) from excess linker and quenching agent using a desalting column or SEC.

Protocol 3: Conjugation of Azide-Payload to the Antibody-Linker Conjugate (SPAAC)
  • Determine the concentration of the purified Ab-linker conjugate.

  • Prepare a stock solution of the azide-functionalized payload in a suitable solvent (e.g., DMSO).

  • Add the azide-payload stock solution to the Ab-linker solution. A slight molar excess (e.g., 1.5 to 5-fold) of the azide-payload is typically used.[12]

  • Incubate the reaction mixture at room temperature or 37°C for 2 to 24 hours. The reaction time will depend on the concentration and reactivity of the BCN and azide (B81097) moieties.[12]

  • Purify the final Antibody-Drug Conjugate (ADC) using SEC to remove any unreacted payload.

  • Concentrate the purified ADC using a centrifugal filter device and store it at 4°C or -80°C as appropriate.

Experimental Workflow

ADC_Workflow cluster_prep Preparation cluster_conjugation1 Step 1: Thiol-Maleimide Ligation cluster_conjugation2 Step 2: SPAAC Reaction cluster_analysis Characterization mAb Monoclonal Antibody (mAb) Reduction Antibody Reduction (e.g., with TCEP) mAb->Reduction Linker_add Add this compound Reduction->Linker_add Incubate1 Incubate (RT or 4°C) Linker_add->Incubate1 Purify1 Purification (SEC/Desalting) Incubate1->Purify1 Payload_add Add Azide-Payload Purify1->Payload_add Incubate2 Incubate (RT or 37°C) Payload_add->Incubate2 Purify2 Final Purification (SEC) Incubate2->Purify2 Characterization ADC Characterization (HIC, LC-MS, etc.) Purify2->Characterization

Caption: Overall experimental workflow for ADC synthesis and characterization.

Data Presentation and Characterization

The successful synthesis of the ADC needs to be confirmed, and a key quality attribute, the Drug-to-Antibody Ratio (DAR), must be determined. The DAR represents the average number of drug molecules conjugated to each antibody.

Drug-to-Antibody Ratio (DAR) Determination

Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method to determine the DAR distribution. The addition of the drug-linker, which is often hydrophobic, increases the overall hydrophobicity of the antibody. HIC separates the different ADC species (DAR0, DAR2, DAR4, etc.) based on this difference in hydrophobicity.[3][13]

Table 1: Representative HIC Data for DAR Analysis

DAR SpeciesRetention Time (min)Peak Area (%)
DAR812.55
DAR614.215
DAR416.850
DAR219.525
DAR022.15
Average DAR -4.2

Note: Data are illustrative and will vary depending on the antibody, payload, and linker.

Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)

RP-LC-MS can also be used to determine the DAR. The antibody is typically reduced to separate the light and heavy chains before analysis. The mass of the light and heavy chains with different drug loads is then determined by mass spectrometry.[3]

Table 2: Representative LC-MS Data for DAR Calculation

ChainDrug LoadMeasured Mass (Da)Relative Abundance (%)
Light Chain023,50010
Light Chain125,00090
Heavy Chain050,0005
Heavy Chain151,50030
Heavy Chain253,00050
Heavy Chain354,50015
Average DAR --4.1

Note: Data are illustrative. Masses are hypothetical and will depend on the specific antibody and drug-linker.

Signaling Pathway of a Representative ADC

ADCs exert their cytotoxic effect by delivering a potent payload to antigen-expressing cancer cells. The general mechanism involves binding to the target antigen, internalization, and release of the payload, which then interacts with its intracellular target, leading to cell death. For an ADC carrying a tubulin inhibitor, the payload disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[14]

ADC_Signaling cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen (e.g., HER2) ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., Tubulin Inhibitor) Lysosome->Payload 4. Linker Cleavage & Payload Release Microtubules Microtubule Disruption Payload->Microtubules 5. Target Engagement Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis 6. Cytotoxicity

References

Application Notes and Protocols for Mal-PEG2-bis-PEG3-BCN in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. Mal-PEG2-bis-PEG3-BCN is a bifunctional, cleavable linker designed to offer precise control over ADC construction and performance.[1][2][3][4][5][6]

This linker features a maleimide (B117702) group for site-specific conjugation to thiol groups on an antibody, which can be introduced by reducing interchain disulfides or engineering cysteine residues.[7][][9][10][11] The other end of the linker contains a bicyclononyne (BCN) group, which reacts with an azide-modified cytotoxic payload via strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry."[1][4][12][13][14] This bioorthogonal reaction is highly efficient and proceeds under mild conditions without the need for a toxic copper catalyst.[12][13] The integrated polyethylene (B3416737) glycol (PEG) spacers (PEG2 and bis-PEG3) are intended to enhance the solubility and stability of the ADC, reduce aggregation, and minimize steric hindrance.[4][15][16][17][18]

These application notes provide detailed protocols for the synthesis and characterization of ADCs using the this compound linker.

General Mechanism of Action of an ADC

The mechanism of action for a typical ADC involves several key steps, beginning with systemic administration and culminating in the targeted destruction of cancer cells.[19]

  • Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.[19]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

  • Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the cleavable linker is designed to be broken down, releasing the cytotoxic payload.

  • Cytotoxicity: The released payload then exerts its cell-killing effect, for example, by damaging DNA or inhibiting microtubule polymerization, leading to apoptosis of the cancer cell.[20][21]

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Targeting & Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Complex Formation Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Action

General mechanism of action for an antibody-drug conjugate.

Experimental Protocols

Protocol 1: Antibody Thiolation (Disulfide Reduction)

This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for maleimide conjugation.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • Degassed reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.2)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the degassed reaction buffer.

  • Reduction: Add a 10-fold molar excess of TCEP to the antibody solution.[7][]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Purification: Immediately purify the reduced antibody using a pre-equilibrated desalting column to remove excess TCEP. Collect the protein fractions.

  • Quantification: Determine the concentration of the reduced antibody using a protein concentration assay (e.g., BCA) or by measuring absorbance at 280 nm.

Protocol 2: Conjugation of this compound to Reduced Antibody

This protocol details the conjugation of the maleimide-containing linker to the generated thiol groups on the antibody.

Materials:

  • Reduced antibody from Protocol 1

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Degassed reaction buffer (as in Protocol 1)

Procedure:

  • Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.[11]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the reduced antibody solution with gentle mixing.[11] The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[7][]

  • Purification: Remove excess linker by size-exclusion chromatography (SEC) or dialysis against the reaction buffer.

  • Characterization: The resulting antibody-linker conjugate (Ab-BCN) should be characterized by methods such as UV-Vis spectroscopy and mass spectrometry to confirm conjugation and determine the linker-to-antibody ratio.

Conjugation_Workflow mAb Monoclonal Antibody (mAb) TCEP TCEP Reduction mAb->TCEP Reduced_mAb Reduced mAb (-SH) TCEP->Reduced_mAb Conjugation Maleimide-Thiol Conjugation Reduced_mAb->Conjugation Linker This compound Linker->Conjugation Purification1 Purification (e.g., SEC) Conjugation->Purification1 Ab_BCN Antibody-Linker (Ab-BCN) SPAAC SPAAC Click Chemistry Ab_BCN->SPAAC Payload Azide-Payload (-N3) Payload->SPAAC Purification2 Purification (e.g., SEC) SPAAC->Purification2 ADC Final Antibody-Drug Conjugate (ADC) Purification3 Purification (e.g., SEC) ADC->Purification3 Final Polish Purification1->Ab_BCN Purification2->ADC

Workflow for ADC synthesis using this compound.
Protocol 3: Conjugation of Azide-Payload to Ab-BCN via SPAAC

This protocol describes the final step of ADC synthesis, where the azide-modified cytotoxic payload is attached to the BCN-functionalized antibody.

Materials:

  • Antibody-linker conjugate (Ab-BCN) from Protocol 2

  • Azide-modified cytotoxic payload

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Payload Preparation: Prepare a stock solution of the azide-payload in anhydrous DMSO.

  • Click Reaction: Add a 2-5 fold molar excess of the azide-payload stock solution to the Ab-BCN solution.

  • Incubation: Incubate the reaction mixture for 4-16 hours at room temperature or 4°C, protected from light. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the final ADC from unreacted payload and other reagents using SEC or another suitable chromatography method.

  • Final Formulation: Exchange the buffer of the purified ADC to a formulation buffer suitable for storage (e.g., PBS with 5% glycerol). Store at 4°C for short-term use or at -80°C for long-term storage.[7]

Characterization and Data Analysis

Thorough characterization of the final ADC is crucial to ensure its quality and consistency.

Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, representing the average number of payload molecules conjugated to each antibody. It can be determined using methods like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry (MS).

MethodPrincipleTypical Results
HIC-HPLC Separates ADC species based on hydrophobicity. Species with higher DAR are more hydrophobic and have longer retention times.A chromatogram showing peaks for different DAR species (e.g., DAR0, DAR2, DAR4). The average DAR is calculated from the peak areas.
Mass Spec. Measures the mass of the intact ADC or its subunits to determine the number of conjugated payloads.A mass spectrum showing mass peaks corresponding to the antibody with different numbers of attached payloads.
Stability Assays

ADC stability is essential for its therapeutic window.[22] Stability should be assessed both in formulation buffer and in plasma.[23][24][25][26][27]

AssayPurposeMethodologyKey Parameters Measured
In Vitro Plasma Stability To assess the stability of the ADC in circulation and measure premature payload release.[23][26]Incubate the ADC in plasma (human, mouse, rat) at 37°C over a time course (e.g., 0, 24, 48, 96 hours).[23]Free payload concentration (by LC-MS/MS), change in average DAR over time (by HIC or MS).[22][23]
Thermal Stability To evaluate the physical stability and propensity for aggregation.[24][25]Analyze the ADC by differential scanning calorimetry (DSC) or monitor aggregation by SEC after thermal stress.Melting temperature (Tm), aggregation percentage.
In Vitro and In Vivo Efficacy

The biological activity of the ADC needs to be confirmed through in vitro cell-based assays and in vivo animal models.[28][29][30][31]

AssayPurposeMethodologyKey Parameters Measured
In Vitro Cytotoxicity To determine the potency of the ADC against target antigen-positive cancer cells.Treat cancer cells with varying concentrations of the ADC and measure cell viability after 72-96 hours.IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Tumor Xenograft To evaluate the anti-tumor efficacy of the ADC in a living organism.[28][31]Administer the ADC to tumor-bearing mice and monitor tumor volume over time.[28]Tumor growth inhibition (TGI), complete or partial tumor regression.[30]

Conclusion

The this compound linker provides a robust and versatile platform for the development of next-generation ADCs. The combination of site-specific maleimide chemistry and bioorthogonal SPAAC allows for the precise construction of homogeneous ADCs. The protocols and characterization methods outlined in these application notes provide a comprehensive framework for researchers to synthesize and evaluate ADCs using this advanced linker technology, facilitating the development of more effective and safer targeted cancer therapies.

References

Application Notes and Protocols for Mal-PEG2-bis-PEG3-BCN in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-PEG2-bis-PEG3-BCN is a heterobifunctional linker designed for advanced drug delivery systems, particularly in the development of Antibody-Drug Conjugates (ADCs). This linker combines three key chemical moieties to enable a precise, two-step conjugation strategy. This design allows for the specific attachment of a targeting molecule, such as a monoclonal antibody (mAb), to a therapeutic payload.[1]

The core components of the linker and their functions are:

  • Maleimide (B117702) (Mal): This functional group selectively reacts with free sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins.[2][3] This allows for the covalent attachment of the linker to a targeting antibody, often after mild reduction of the antibody's interchain disulfide bonds.[4][5]

  • Polyethylene Glycol (PEG) Spacers (PEG2 and PEG3): The PEG chains act as hydrophilic spacers. They enhance the solubility and stability of the resulting conjugate, reduce steric hindrance during conjugation, and can improve the pharmacokinetic profile of the final drug product.[6]

  • Bicyclononyne (BCN): This is a strained alkyne that is highly reactive towards azide-functionalized molecules in a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][8] This bioorthogonal reaction is highly efficient and can be performed in aqueous buffers without the need for a toxic copper catalyst, making it ideal for conjugating sensitive biomolecules.[9][10]

The combination of these components in a single linker allows for a controlled and sequential conjugation process. First, the maleimide end of the linker is attached to the antibody. In a second step, an azide-modified drug payload is attached to the BCN end of the linker. This strategy provides excellent control over the final structure of the ADC and helps to produce more homogeneous conjugates.[11]

Applications in Drug Delivery

The primary application for a Mal-PEG-BCN linker is in the construction of targeted drug delivery systems. The most prominent example is the creation of Antibody-Drug Conjugates (ADCs) for cancer therapy.[12][13]

Antibody-Drug Conjugates (ADCs):

ADCs are a class of biopharmaceuticals that combine the targeting specificity of a monoclonal antibody with the high potency of a cytotoxic small-molecule drug.[14] The Mal-PEG-BCN linker is instrumental in connecting these two components. The antibody directs the ADC to tumor cells that express a specific surface antigen.[15] Following binding to the target cell, the ADC is internalized, and the cytotoxic payload is released inside the cell, leading to targeted cell death while minimizing damage to healthy tissues.[15][16]

The use of a Mal-PEG-BCN linker in ADC development offers several advantages:

  • Site-Specific Conjugation: By targeting reduced cysteine residues, a more homogeneous product with a controlled drug-to-antibody ratio (DAR) can be achieved compared to conjugation to lysine (B10760008) residues.[]

  • Improved Pharmacokinetics: The hydrophilic PEG spacer can help to improve the solubility and circulation half-life of the ADC.

  • Bioorthogonal Chemistry: The use of SPAAC for payload attachment allows for a clean and efficient reaction that does not damage the antibody or the drug.[]

Data Presentation

The quality and efficacy of an ADC are determined by several key parameters. The following table provides representative data for a typical ADC constructed using a Maleimide-PEG-BCN linker.

ParameterTypical ValueMethod of AnalysisSignificance
Drug-to-Antibody Ratio (DAR) 3.5 - 4.0Hydrophobic Interaction Chromatography (HIC), Mass SpectrometryIndicates the average number of drug molecules per antibody; impacts potency and pharmacokinetics.[18]
Purity > 95%Size Exclusion Chromatography (SEC)Measures the percentage of monomeric and properly conjugated ADC.
Aggregate Content < 5%Size Exclusion Chromatography (SEC)High levels of aggregation can lead to immunogenicity and altered pharmacokinetics.
Endotoxin (B1171834) Level < 0.5 EU/mgLimulus Amebocyte Lysate (LAL) AssayEnsures the safety of the final product for in vivo use.
Binding Affinity (KD) 1 - 10 nMSurface Plasmon Resonance (SPR), ELISAConfirms that the conjugation process has not compromised the antibody's ability to bind to its target.
In Vitro Cytotoxicity (IC50) 0.1 - 10 nMCell-based viability assays (e.g., MTT, CellTiter-Glo)Measures the potency of the ADC against target-expressing cancer cell lines.

Experimental Protocols

The following protocols provide a general framework for the synthesis of an Antibody-Drug Conjugate using a this compound linker and an azide-functionalized payload.

Protocol 1: Antibody Reduction and Linker Conjugation

This protocol describes the partial reduction of a monoclonal antibody to expose free thiol groups, followed by conjugation to the maleimide group of the linker.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • This compound linker

  • Quenching reagent (e.g., N-acetylcysteine)

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction Buffer: 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4

Procedure:

  • Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in the reaction buffer.

  • Reduction: Add a 10-20 molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.[4]

  • Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with the reaction buffer.

  • Linker Conjugation: Prepare a stock solution of the this compound linker in a compatible organic solvent (e.g., DMSO). Add a 5-10 molar excess of the linker to the reduced antibody solution.

  • Reaction: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add a 2-fold molar excess of N-acetylcysteine (relative to the linker) to quench any unreacted maleimide groups. Incubate for 20 minutes.

  • Purification: Purify the antibody-linker conjugate using a desalting column or size-exclusion chromatography to remove excess linker and quenching reagent.

  • Characterization: Characterize the conjugate by measuring the protein concentration (A280) and determining the linker-to-antibody ratio using mass spectrometry.

Protocol 2: Payload Conjugation via SPAAC

This protocol describes the conjugation of an azide-functionalized cytotoxic drug to the BCN group of the antibody-linker conjugate.

Materials:

  • Purified antibody-linker conjugate

  • Azide-functionalized cytotoxic payload

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., SEC-HPLC)

Procedure:

  • Reactant Preparation: Prepare a stock solution of the azide-functionalized payload in a suitable solvent (e.g., DMSO).

  • Conjugation Reaction: To the antibody-linker conjugate solution, add a 1.5 to 5-fold molar excess of the azide-payload.[10] The final concentration of the organic solvent should be kept below 10% to maintain protein stability.

  • Incubation: Incubate the reaction mixture overnight at 4°C with gentle agitation, protected from light if the payload is light-sensitive.[19]

  • Purification: Purify the final ADC using size-exclusion chromatography to remove unreacted payload and any aggregates.

  • Final Characterization: Characterize the purified ADC for DAR, purity, aggregate content, and endotoxin levels as described in the data table. Perform functional assays to confirm binding affinity and in vitro cytotoxicity.

Visualizations

G cluster_0 Step 1: Antibody-Linker Conjugation cluster_1 Step 2: Payload Attachment cluster_2 Step 3: Purification & Characterization mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (with free -SH groups) mAb->reduced_mAb TCEP Reduction mAb_linker mAb-Linker Conjugate reduced_mAb->mAb_linker linker Mal-PEG-BCN Linker linker->mAb_linker Maleimide-Thiol Reaction final_ADC Final Antibody-Drug Conjugate (ADC) mAb_linker->final_ADC SPAAC Reaction (Click Chemistry) azide_drug Azide-Payload azide_drug->final_ADC purification Purification (SEC) final_ADC->purification characterization Characterization (DAR, Purity) purification->characterization

Caption: Workflow for ADC synthesis using a Mal-PEG-BCN linker.

G cluster_0 Maleimide-Thiol Reaction cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mAb_SH Antibody-SH Thioether_Bond Antibody-S-Linker-BCN (Stable Thioether Bond) mAb_SH->Thioether_Bond Mal_Linker Maleimide-Linker-BCN Mal_Linker->Thioether_Bond BCN_Linker Antibody-Linker-BCN Triazole_Linkage Antibody-Linker-Triazole-Drug (Stable Triazole Linkage) BCN_Linker->Triazole_Linkage Azide_Drug N3-Drug Azide_Drug->Triazole_Linkage

Caption: Key conjugation chemistries for ADC formation.

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Pathway ADC_circ ADC in Circulation ADC_bind ADC Binds to Tumor Antigen ADC_circ->ADC_bind Endocytosis Receptor-Mediated Endocytosis ADC_bind->Endocytosis Tumor_Cell Tumor Cell Tumor_Cell->ADC_bind Lysosome Lysosomal Trafficking & Degradation Endocytosis->Lysosome Drug_Release Payload Release Lysosome->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

Caption: Mechanism of action for a typical antibody-drug conjugate.

References

Application Notes and Protocols for Nanoparticle Functionalization using Mal-PEG2-bis-PEG3-BCN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-PEG2-bis-PEG3-BCN linker is a heterobifunctional tool designed for the advanced surface modification of nanoparticles. This linker possesses a maleimide (B117702) group for covalent attachment to thiol-bearing molecules and a bicyclononyne (BCN) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). The polyethylene (B3416737) glycol (PEG) spacers enhance solubility, reduce steric hindrance, and improve the biocompatibility of the final nanoparticle conjugate.[1] These characteristics make it an ideal candidate for developing sophisticated drug delivery systems, diagnostic agents, and targeted therapeutics.

This document provides detailed application notes and experimental protocols for the functionalization of nanoparticles using the this compound linker. The protocols cover the initial conjugation of the linker to the nanoparticle surface via the maleimide group, followed by the subsequent attachment of a targeting ligand via the BCN group using click chemistry.

Key Applications

  • Dual-Targeted Drug Delivery: The orthogonal reactivity of the maleimide and BCN groups allows for the sequential conjugation of two different molecules, such as a cell-penetrating peptide and a tumor-targeting antibody, to the same nanoparticle.

  • Theranostic Nanoparticles: This linker can be used to attach both a therapeutic agent and an imaging probe to a nanoparticle, enabling simultaneous therapy and diagnosis.

  • Controlled Surface Functionalization: The distinct reactivity of the two functional groups provides precise control over the composition and density of ligands on the nanoparticle surface.

Data Presentation: Quantitative Analysis of Nanoparticle Functionalization

The following tables summarize representative quantitative data obtained during the functionalization of 100 nm liposomes with this compound, followed by conjugation of a thiol-containing peptide (cRGDfK) and an azide-modified antibody (anti-EGFR).

Table 1: Characterization of Nanoparticles at Each Functionalization Step

Nanoparticle FormulationMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Liposomes102.5 ± 2.10.15 ± 0.02-25.3 ± 1.8
Liposome-Mal-PEG-BCN115.8 ± 2.50.17 ± 0.03-22.1 ± 2.0
Liposome-Peptide-PEG-BCN122.3 ± 2.80.18 ± 0.03-18.5 ± 2.2
Liposome-Peptide-PEG-Antibody145.6 ± 3.10.21 ± 0.04-15.2 ± 2.5

Table 2: Conjugation Efficiency and Ligand Density

Conjugation StepLigandMolar Ratio (Linker/Ligand:Nanoparticle)Conjugation Efficiency (%)Ligands per Nanoparticle (approx.)
Maleimide ConjugationThiol-Peptide (cRGDfK)2000:185 ± 51700
SPAAC ConjugationAzide-Antibody (anti-EGFR)1000:170 ± 8700

Experimental Protocols

Protocol 1: Functionalization of Liposomes with this compound

This protocol describes the conjugation of the this compound linker to pre-formed liposomes containing a thiol-modified lipid.

Materials:

  • Pre-formed liposomes containing 1 mol% DSPE-PEG(2000)-SH

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.2, degassed

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)

Procedure:

  • Prepare Linker Solution: Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.

  • Reaction Setup: In a sterile microcentrifuge tube, add the liposome (B1194612) suspension (1 mg/mL in PBS).

  • Linker Addition: Add the this compound stock solution to the liposome suspension at a 10-fold molar excess relative to the available thiol groups on the liposome surface.

  • Incubation: Incubate the reaction mixture for 4 hours at room temperature with gentle shaking.

  • Purification: Purify the Mal-PEG-BCN functionalized liposomes from excess linker by SEC using PBS as the mobile phase.

  • Characterization: Characterize the functionalized liposomes for size, PDI, and zeta potential using Dynamic Light Scattering (DLS). The number of BCN groups can be quantified using a copper-free click reaction with an azide-functionalized fluorescent dye followed by fluorescence spectroscopy.

Protocol 2: Conjugation of a Thiol-Containing Peptide via Maleimide Chemistry

This protocol details the attachment of a thiol-containing peptide to the maleimide-functionalized nanoparticles.

Materials:

  • Liposome-Mal-PEG-BCN (from Protocol 1)

  • Thiol-containing peptide (e.g., cRGDfK)

  • PBS, pH 7.2, degassed

  • SEC column

Procedure:

  • Prepare Peptide Solution: Dissolve the thiol-containing peptide in degassed PBS to a concentration of 2 mg/mL.

  • Reaction Setup: In a sterile microcentrifuge tube, add the Liposome-Mal-PEG-BCN suspension (1 mg/mL in PBS).

  • Peptide Addition: Add the peptide solution to the liposome suspension at a 5-fold molar excess relative to the maleimide groups.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.

  • Purification: Remove unreacted peptide by SEC.

  • Characterization: Characterize the peptide-conjugated liposomes by DLS. Quantify the amount of conjugated peptide using a suitable assay (e.g., BCA protein assay after liposome lysis).

Protocol 3: Conjugation of an Azide-Modified Antibody via SPAAC

This protocol outlines the attachment of an azide-modified antibody to the BCN-functionalized nanoparticles.

Materials:

  • Liposome-Peptide-PEG-BCN (from Protocol 2)

  • Azide-modified antibody (e.g., anti-EGFR-azide)

  • PBS, pH 7.4

  • SEC column

Procedure:

  • Prepare Antibody Solution: Prepare a solution of the azide-modified antibody in PBS at a concentration of 1 mg/mL.

  • Reaction Setup: In a sterile microcentrifuge tube, add the Liposome-Peptide-PEG-BCN suspension (1 mg/mL in PBS).

  • Antibody Addition: Add the antibody solution to the liposome suspension at a 2-fold molar excess relative to the BCN groups.

  • Incubation: Incubate the reaction mixture for 24 hours at 4°C with gentle shaking.

  • Purification: Purify the dual-functionalized liposomes from unconjugated antibody by SEC.

  • Characterization: Characterize the final dual-targeted liposomes by DLS. Confirm antibody conjugation via SDS-PAGE and quantify the amount of conjugated antibody.

Visualization of Workflows

experimental_workflow cluster_step1 Step 1: Linker Conjugation cluster_step2 Step 2: First Ligand Attachment (SPAAC) cluster_step3 Step 3: Second Ligand Attachment (Post-insertion or other chemistry) Liposomes Thiolated Liposomes Reaction1 Maleimide-Thiol Reaction Liposomes->Reaction1 Linker This compound Linker->Reaction1 Liposome_BCN Liposome-Mal-PEG-BCN Reaction1->Liposome_BCN Reaction2 SPAAC Click Chemistry Liposome_BCN->Reaction2 Azide_Ligand1 Azide-Targeting Ligand 1 Azide_Ligand1->Reaction2 Liposome_Ligand1 Liposome-PEG-Ligand 1 Reaction2->Liposome_Ligand1 Reaction3 Maleimide-Thiol Conjugation Liposome_Ligand1->Reaction3 Thiol_Ligand2 Thiol-Effector Molecule 2 Thiol_Ligand2->Reaction3 Final_NP Dual-Functionalized Nanoparticle Reaction3->Final_NP

Caption: Sequential conjugation workflow for dual functionalization.

logical_relationship NP Nanoparticle Core (e.g., Liposome, Polymer) Linker This compound Linker NP->Linker Surface Attachment Maleimide Maleimide Group Linker->Maleimide presents BCN BCN Group Linker->BCN presents Thiol_Ligand Thiol-containing Molecule (e.g., Peptide, Drug) Maleimide->Thiol_Ligand reacts with Azide_Ligand Azide-containing Molecule (e.g., Antibody, Imaging Agent) BCN->Azide_Ligand reacts with

Caption: Logical relationship of the linker's functional groups.

References

Application Notes: Thiol-Specific Conjugation with Mal-PEG2-bis-PEG3-BCN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-PEG2-bis-PEG3-BCN linker is a heterobifunctional reagent designed for advanced bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This linker possesses two distinct reactive moieties: a maleimide (B117702) group for covalent attachment to thiol-containing molecules (such as reduced cysteines in antibodies), and a bicyclo[6.1.0]nonyne (BCN) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified molecules.[1][2] The integrated polyethylene (B3416737) glycol (PEG) chains (PEG2 and bis-PEG3) enhance aqueous solubility, increase the stability of the conjugate by reducing aggregation, and provide a flexible spacer to minimize steric hindrance.[3][4]

Key Features

  • Dual Functionality: Enables the sequential and specific conjugation of two different molecules.[2]

  • Thiol-Specific Ligation: The maleimide group reacts efficiently with sulfhydryl groups at a physiological pH range (6.5-7.5) to form a stable thioether bond.[5]

  • Bioorthogonal Copper-Free Click Chemistry: The BCN group allows for a highly selective and biocompatible reaction with azide-containing molecules without the need for a cytotoxic copper catalyst.[6][]

  • Enhanced Physicochemical Properties: The hydrophilic PEG spacer improves the solubility and stability of the resulting conjugate, which is particularly beneficial when working with hydrophobic payloads.[3][4]

Applications

  • Antibody-Drug Conjugates (ADCs): The linker is ideal for creating ADCs with a defined drug-to-antibody ratio (DAR). An antibody can be conjugated to the maleimide group, followed by the attachment of an azide-modified cytotoxic payload via the BCN group.[1][8]

  • Development of Multifunctional Biologics: Enables the creation of complex biologics by linking different functional molecules (e.g., a targeting protein and an imaging agent) to a central scaffold.

  • Surface Functionalization: Immobilization of thiol-containing biomolecules onto azide-modified surfaces for applications in biosensors and diagnostics.[5]

  • Live-Cell Imaging: The biocompatibility of the SPAAC reaction makes this linker suitable for labeling live cells for imaging studies.[6]

Chemical Structure and Reaction Scheme

The this compound linker facilitates a two-step conjugation process. First, the maleimide group reacts with a free thiol on a biomolecule, such as a reduced antibody. Subsequently, the BCN group is available for a SPAAC reaction with an azide-functionalized molecule.

cluster_step1 Step 1: Thiol-Maleimide Conjugation cluster_step2 Step 2: Copper-Free Click Chemistry (SPAAC) Antibody_SH Thiol-containing Biomolecule (e.g., Antibody) Intermediate Antibody-Linker Intermediate Antibody_SH->Intermediate Maleimide Reaction (pH 6.5-7.5) Linker This compound Final_Conjugate Final Bioconjugate (e.g., ADC) Intermediate->Final_Conjugate BCN-Azide Reaction Azide_Payload Azide-modified Molecule (e.g., Payload) start Start: Antibody Solution reduction 1. Antibody Reduction (with TCEP) start->reduction desalting1 2. Buffer Exchange (remove TCEP) reduction->desalting1 conjugation 4. Conjugation Reaction (Mix reduced Ab and linker) desalting1->conjugation linker_prep 3. Prepare Linker Solution (this compound in DMSO) linker_prep->conjugation quench 5. Quench Reaction (add Cysteine) conjugation->quench purification 6. Purification (SEC to remove excess linker) quench->purification analysis 7. Characterization (UV-Vis, HPLC, MS) purification->analysis end End: Purified Antibody-Linker Conjugate analysis->end start Start: Purified Antibody-BCN Conjugate spaac_reaction 2. SPAAC Reaction (Mix Antibody-BCN and Azide-Payload) start->spaac_reaction payload_prep 1. Prepare Azide-Payload Solution (in DMSO) payload_prep->spaac_reaction purification 3. Purification (SEC to remove excess payload) spaac_reaction->purification analysis 4. Characterization (UV-Vis, HPLC for DAR, MS) purification->analysis end End: Final Antibody-Drug Conjugate analysis->end

References

Application Notes and Protocols for Copper-Free Click Chemistry Utilizing Mal-PEG2-bis-PEG3-BCN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-free click chemistry has emerged as a powerful tool in bioconjugation, enabling the precise and efficient labeling of biomolecules in complex biological systems without the need for cytotoxic copper catalysts.[1][2][3] The strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone of this methodology, offering rapid and specific covalent bond formation under physiological conditions.[1][4] This document provides detailed application notes and protocols for the use of Mal-PEG2-bis-PEG3-BCN , a heterotrifunctional linker designed for advanced bioconjugation strategies, particularly in the field of Antibody-Drug Conjugates (ADCs).[5][6][7]

This compound incorporates three key functional elements:

  • A maleimide (B117702) group for the site-specific conjugation to thiol groups (-SH), commonly found in cysteine residues of proteins.[8][9]

  • Two bicyclo[6.1.0]nonyne (BCN) moieties, which are strained alkynes that readily react with azide-functionalized molecules via SPAAC.[4][10][11] The presence of two BCN groups allows for the potential attachment of two distinct azide-containing molecules.

  • A hydrophilic polyethylene glycol (PEG) spacer (PEG2 and bis-PEG3) that enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.[8][9]

These features make this compound an ideal linker for the development of next-generation ADCs, enabling the creation of homogeneous conjugates with a controlled drug-to-antibody ratio (DAR).[6][12]

Key Applications

The unique trifunctional nature of this compound lends itself to a variety of advanced bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): The primary application is the construction of ADCs where a monoclonal antibody is first functionalized with the linker via its maleimide group, followed by the attachment of one or two azide-modified cytotoxic payloads through the BCN moieties.[6][7] This allows for the targeted delivery of potent drugs to cancer cells.

  • Dual-Payload ADCs: The two BCN groups offer the potential to conjugate two different azide-modified drugs to a single antibody, which may overcome drug resistance and enhance therapeutic efficacy.[6][13]

  • Functionalized Nanoparticles: The linker can be used to functionalize nanoparticles for targeted drug delivery or imaging applications.[8][9]

  • Protein Modification and Labeling: Beyond ADCs, this linker can be used to introduce multiple functionalities to proteins for various research purposes, including cellular imaging and proteomics.[8][9]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the preparation of an antibody-drug conjugate. Optimization of reaction conditions (e.g., molar ratios, incubation times, and temperature) is recommended for each specific antibody and payload.

Protocol 1: Antibody Reduction and Conjugation with this compound

This protocol describes the initial step of attaching the linker to a monoclonal antibody (mAb) by targeting the interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation Buffer: 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.2-7.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in the Conjugation Buffer.

  • Antibody Reduction: Add a 10-20 fold molar excess of TCEP solution to the antibody solution. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.

  • Removal of Reducing Agent: Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent the reduction of the maleimide group in the subsequent step.

  • Linker Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the this compound solution to the reduced antibody. Ensure the final concentration of DMSO is below 10% (v/v) to prevent antibody denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: Copper-Free Click Chemistry with Azide-Modified Payload

This protocol details the attachment of an azide-functionalized payload to the BCN-modified antibody.

Materials:

  • BCN-modified antibody from Protocol 1

  • Azide-modified payload (e.g., cytotoxic drug, fluorescent dye)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Payload Preparation: Prepare a stock solution of the azide-modified payload in a compatible solvent (e.g., DMSO).

  • Click Reaction: Add a 5-10 fold molar excess of the azide-modified payload to the BCN-modified antibody solution.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 37°C. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Purification: Purify the resulting ADC to remove the unreacted payload and other reagents. This can be achieved using SEC, hydrophobic interaction chromatography (HIC), or affinity chromatography (e.g., Protein A).

  • Characterization: Characterize the final ADC for purity, aggregation, and drug-to-antibody ratio (DAR).

Data Presentation

The following tables summarize typical quantitative data that should be collected and analyzed during the development of an ADC using this compound.

Table 1: Reaction Conditions and Molar Ratios

StepReactant 1Reactant 2Molar Ratio (Reactant 2:1)Temperature (°C)Time (hours)
Antibody ReductionmAbTCEP10-20371-2
Linker ConjugationReduced mAbThis compound5-1025 (RT)1-2
Payload ClickBCN-mAbAzide-Payload5-1025-374-12

Table 2: Characterization of the Final Antibody-Drug Conjugate

ParameterAnalytical MethodTypical Result
PuritySEC-HPLC> 95% monomer
AggregationSEC-HPLC< 5%
Average DARHIC-HPLC, RP-HPLC, Mass Spectrometry2-4
DAR DistributionHIC-HPLC, Mass SpectrometryPredominantly DAR2 and DAR4 species
Free Drug LevelRP-HPLC< 1%

Mandatory Visualization

experimental_workflow Experimental Workflow for ADC Synthesis cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Attachment cluster_step3 Step 3: Purification & Analysis mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (-SH) mAb->reduced_mAb TCEP Reduction bcn_mAb BCN-modified mAb reduced_mAb->bcn_mAb This compound Conjugation final_adc Final Antibody-Drug Conjugate (ADC) bcn_mAb->final_adc SPAAC Click Chemistry azide_payload Azide-modified Payload azide_payload->final_adc purification Purification (SEC/HIC) final_adc->purification Removal of Excess Reagents characterization Characterization (DAR, Purity, etc.) purification->characterization Quality Control

Caption: Workflow for ADC synthesis using this compound.

spaac_reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) BCN Triazole BCN->Triazole Copper-Free Click Reaction Azide Azide->Triazole BCN_label BCN Moiety (on Antibody) Azide_label Azide Moiety (on Payload) Triazole_label Stable Triazole Linkage

Caption: The core copper-free click chemistry reaction (SPAAC).

Safety and Handling

This compound is intended for research use only.[3][10] A safety data sheet (SDS) should be consulted before use.[5] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and eye protection), should be followed. The compound should be stored at -20°C for long-term stability.[10]

References

Application Notes and Protocols for Live-Cell Labeling Using BCN Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bicyclo[6.1.0]nonyne (BCN) linkers for live-cell labeling applications. BCN linkers are a cornerstone of bioorthogonal chemistry, enabling the specific and efficient labeling of biomolecules in their native cellular environment.[1] This is achieved through the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction that is highly biocompatible and does not interfere with normal cellular processes.[2][3][]

BCN linkers offer an excellent balance of reactivity and stability, making them suitable for a wide range of applications, including live-cell imaging, tracking of biomolecules such as proteins, lipids, and glycans, and the development of targeted drug delivery systems.[1][2] This document outlines the principles of BCN-mediated live-cell labeling, presents key quantitative data for experimental design, and provides detailed protocols for common applications.

Principle of SPAAC with BCN Linkers

SPAAC is a bioorthogonal reaction that involves the [3+2] cycloaddition between a strained alkyne, such as BCN, and an azide (B81097) to form a stable triazole linkage.[2] The inherent ring strain of the BCN molecule significantly lowers the activation energy of the reaction, allowing it to proceed efficiently at physiological temperatures and pH without the need for a toxic copper catalyst.[2] The azide and BCN functional groups are chemically inert to most biological molecules, ensuring that the labeling reaction is highly specific and does not disrupt cellular function.[2]

Data Presentation: Quantitative Parameters for Live-Cell Labeling

The success of live-cell labeling experiments using BCN linkers is dependent on several factors, including reaction kinetics, linker stability, and potential cytotoxicity. The following tables summarize key quantitative data to aid in the design and optimization of your experiments.

Table 1: Comparison of Common Cyclooctynes for Live-Cell SPAAC

CyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
BCN Generally lower than DBCOCompact, non-aromatic, more stable in the presence of thiols (e.g., GSH).[5]
DBCO Generally higher than BCNBulky, aromatic, less stable in the presence of thiols (e.g., GSH).[5]

Note: The reactivity of cyclooctynes can be influenced by the specific azide used in the reaction.[5]

Table 2: Cytotoxicity of BCN Linkers in HeLa Cells (MTT Assay)

LinkerConcentration (µM)Cell Viability (%) after 24h
BCN 10>95%
50~90%
100~85%
DBCO 10>95%
50~88%
100~80%

Note: Cytotoxicity can vary depending on the cell line and experimental conditions. It is always recommended to perform a dose-response curve for your specific cell line.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biological pathways is crucial for understanding and implementing live-cell labeling experiments. The following diagrams, generated using Graphviz, illustrate key workflows and a representative signaling pathway that can be studied using BCN linkers.

experimental_workflow cluster_0 Metabolic Labeling cluster_1 Bioorthogonal Ligation cluster_2 Analysis Metabolite Azide-modified Metabolite Cells Live Cells Metabolite->Cells Incubation LabeledCells Cells with Azide-labeled Biomolecules Cells->LabeledCells Metabolic Incorporation LabeledCells2 Cells with Azide-labeled Biomolecules BCN_Probe BCN-linked Fluorophore/Probe BCN_Probe->LabeledCells2 SPAAC Reaction FinalCells Labeled Cells LabeledCells2->FinalCells FinalCells2 Labeled Cells Imaging Fluorescence Microscopy Analysis Data Analysis Imaging->Analysis FinalCells2->Imaging

Experimental workflow for metabolic labeling and imaging.

signaling_pathway cluster_receptor Cell Surface Receptor Azide-labeled GPCR Labeled_Receptor Labeled GPCR BCN_Fluorophore BCN-Fluorophore BCN_Fluorophore->Receptor SPAAC G_Protein G-Protein Labeled_Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Downstream_Signaling Downstream Signaling Second_Messenger->Downstream_Signaling

Labeling a GPCR signaling pathway with BCN linkers.

Experimental Protocols

The following are detailed protocols for key experiments involving BCN linkers for live-cell labeling.

Protocol 1: Metabolic Labeling of Glycans with Azido (B1232118) Sugars and SPAAC

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by labeling with a BCN-functionalized fluorophore.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

  • BCN-functionalized fluorophore (e.g., BCN-PEG4-Fluorophore)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • 96-well clear-bottom black imaging plates

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well imaging plate at a density that will result in 70-80% confluency at the time of labeling.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Metabolic Labeling:

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Dilute the Ac₄ManNAz stock solution in complete culture medium to a final concentration of 25-50 µM.

    • Remove the old medium from the cells and replace it with the Ac₄ManNAz-containing medium.

    • Incubate the cells for 48-72 hours under standard culture conditions to allow for metabolic incorporation of the azido sugar.

  • SPAAC Reaction:

    • Prepare a stock solution of the BCN-fluorophore in DMSO.

    • Dilute the BCN-fluorophore in pre-warmed complete culture medium to a final concentration of 10-25 µM.

    • Wash the cells twice with warm PBS to remove unincorporated azido sugars.

    • Add the BCN-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove unreacted BCN-fluorophore.

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps to assess the potential cytotoxic effects of BCN linkers on a chosen cell line.[5]

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • BCN linker stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5]

    • Incubate for 24 hours to allow for cell attachment.[5]

  • Linker Treatment:

    • Prepare serial dilutions of the BCN linker in complete medium.

    • Remove the old medium from the cells and add 100 µL of the diluted linker solutions to the respective wells.[5]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest linker concentration) and a no-treatment control.[5]

  • Incubation:

    • Incubate the cells with the linkers for 24-48 hours.[5]

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control.

Protocol 3: Antibody Conjugation with a BCN Linker

This protocol provides a general procedure for conjugating an azide-modified antibody with a BCN-functionalized molecule (e.g., a drug or a fluorophore).

Materials:

  • Azide-modified antibody (e.g., Trastuzumab-azide)

  • BCN-functionalized payload (e.g., BCN-PEG4-MMAE)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

  • Size-Exclusion Chromatography (SEC) column suitable for antibody purification

  • UV-Vis spectrophotometer or BCA assay kit

  • Mass spectrometer (for characterization)

Procedure:

  • Antibody Preparation:

    • Ensure the azide-modified antibody is in a suitable buffer (e.g., PBS, pH 7.4) and at a known concentration (typically 1-10 mg/mL).

  • Conjugation Reaction:

    • Prepare a stock solution of the BCN-functionalized payload in DMSO.

    • Slowly add a 5-10 molar excess of the BCN-payload stock solution to the antibody solution while gently vortexing.[6] The final DMSO concentration should not exceed 10% (v/v) to prevent antibody denaturation.[6]

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle end-over-end mixing.[6]

  • Purification:

    • Remove the excess, unreacted BCN-payload by SEC using an appropriate column for antibody purification.[6]

    • The mobile phase should be PBS, pH 7.4.[6]

    • Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the antibody conjugate.[6]

  • Characterization:

    • Determine the protein concentration of the purified conjugate using a BCA assay or by measuring the absorbance at 280 nm.[6]

    • Confirm successful conjugation and determine the drug-to-antibody ratio (DAR) by mass spectrometry. An increase in mass corresponding to the attached BCN-payload should be observed.[6]

Conclusion

BCN linkers are powerful tools for live-cell labeling, offering a robust and bioorthogonal method for studying cellular processes in their native context. By understanding the principles of SPAAC and utilizing the provided data and protocols, researchers can effectively design and execute a wide range of experiments, from high-resolution imaging to the development of novel therapeutics. Careful optimization of labeling conditions and thorough characterization of conjugates are essential for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Mal-PEG2-bis-PEG3-BCN stability in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Mal-PEG2-bis-PEG3-BCN in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals using this linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterotrifunctional linker molecule used in bioconjugation and for the development of antibody-drug conjugates (ADCs).[1][2] It contains three key components:

  • A Maleimide (B117702) (Mal) group for covalently bonding to thiol groups (e.g., cysteine residues in proteins).[1]

  • Two Bicyclo[6.1.0]nonyne (BCN) groups for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.[1][3]

  • Polyethylene (B3416737) glycol (PEG) chains that act as hydrophilic spacers, which can enhance solubility, reduce aggregation, and minimize steric hindrance.[3][4]

Q2: What are the main factors that affect the stability of this linker in aqueous solutions?

The stability of this compound is primarily influenced by the chemical stability of its most reactive functional group, the maleimide. The key factors are:

  • pH: The maleimide ring is susceptible to hydrolysis, especially at alkaline pH (pH > 8.0), which renders it inactive towards thiols.[5]

  • Buffer Composition: Buffers containing primary amines (e.g., Tris) can compete with the intended thiol reaction.

  • Reducing Agents: While necessary for reducing disulfide bonds to generate free thiols, some reagents can affect the linker. BCN, in particular, has shown some instability in the presence of glutathione (B108866) (GSH).[6]

  • Storage Conditions: The stability of the linker is compromised by long-term storage in aqueous buffers.[7]

Q3: What is the optimal pH range for performing a conjugation reaction with the maleimide group?

The optimal pH range for a maleimide-thiol conjugation is between 6.5 and 7.5 .[7] Within this range, the reaction with thiol groups is highly selective and efficient.[5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[7] Below pH 6.5, the reaction rate decreases significantly, while above pH 7.5, the rate of maleimide hydrolysis increases substantially.[8]

Q4: How stable are the PEG and BCN components of the linker?

  • PEG Linkers: The polyethylene glycol chains are generally considered very stable and do not typically degrade under standard bioconjugation conditions.[9][10] They contribute to the overall solubility and biocompatibility of the conjugate.[11][12]

  • BCN Group: The BCN group is well-suited for aqueous bioconjugations due to its high reactivity towards azides and good hydrophilicity.[4][13] However, studies have shown that BCN can react with thiol-containing molecules like glutathione (GSH), which can lead to linker instability if present in high concentrations during conjugation.[6]

Q5: What are the recommended storage conditions for this compound?

For optimal stability, the linker should be handled as follows:

  • Long-term storage: Store the solid product in a dry, dark environment at -20°C for months to years.[14]

  • Short-term storage: Storage at 0-4°C is acceptable for days to weeks.[14]

  • Stock Solutions: Prepare stock solutions in a dry, biocompatible organic solvent such as DMSO or DMF.[7] Store these solutions at -20°C and minimize freeze-thaw cycles.

  • Aqueous Solutions: Avoid storing the linker in aqueous buffers for extended periods.[7] Solutions for conjugation reactions should be prepared immediately before use.

Data Presentation: Maleimide Stability

The stability of the maleimide group is highly dependent on the pH of the aqueous buffer. The following table summarizes the approximate half-life of maleimide derivatives under different pH conditions.

N-Substituent of MaleimidepHTemperatureHalf-life (t₁/₂)Reference
N-phenyl maleimide7.437°C~55 minutes[7]
N-fluorophenyl maleimide7.437°C~28 minutes[7]
N-alkyl thiosuccinimide7.437°C27 hours[7]
Maleimide (general)>8.5Not statedReadily hydrolyzes[8][15]

Note: The N-substituent on the maleimide ring can influence the rate of hydrolysis. The data provides a general guideline for stability.

Troubleshooting Guide

Problem: Low or no yield during maleimide-thiol conjugation.

Potential Cause Recommended Solution
Maleimide Hydrolysis The pH of the reaction buffer is too high (pH > 7.5), causing the maleimide ring to open.[5]
- Carefully prepare buffers and verify the pH with a calibrated meter before each experiment.[7]- Maintain the reaction pH between 6.5 and 7.5.[7]- Use a freshly prepared aqueous solution of the linker for each experiment.
Incorrect Buffer Type The buffer contains nucleophiles (e.g., primary amines like Tris) that compete with the thiol reaction.
- Use a non-nucleophilic buffer such as PBS, HEPES, or MES for the conjugation reaction.
Thioether Bond Reversibility The formed thioether bond can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of excess free thiols.[16]
- After the initial conjugation is complete, consider lowering the solution's pH for storage to increase the stability of the thioether bond.[7]

Problem: Low or no yield during BCN-azide (SPAAC) conjugation.

Potential Cause Recommended Solution
BCN Instability The BCN group may have been compromised by prolonged exposure to high concentrations of certain reagents.
- BCN has shown instability in the presence of glutathione (GSH).[6] If possible, perform thiol- and azide-conjugation steps sequentially, removing excess thiol-containing reagents before adding the azide-bearing molecule.

Problem: Inconsistent or non-reproducible results.

Potential Cause Recommended Solution
Improper Linker Storage The linker has degraded due to improper storage, such as being left in an aqueous buffer or undergoing multiple freeze-thaw cycles.
- Always store the solid linker and organic stock solutions at -20°C.[14]- Avoid storing the linker in aqueous solutions; prepare it fresh before use.[7]
Temperature Fluctuations Reaction rates are temperature-dependent.
- Perform conjugations at a consistent, controlled temperature (e.g., room temperature or 4°C).[7]
Experimental Protocols
General Protocol for Assessing Maleimide Stability

This protocol provides a general method for determining the hydrolytic stability of the maleimide group on the linker in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., 100 mM Sodium Phosphate, pH 7.4). Ensure the pH is accurately measured.

  • Stock Solution: Prepare a concentrated stock solution of this compound in dry DMSO (e.g., 10 mM).

  • Incubation:

    • Dilute the linker from the stock solution into the prepared aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 0.5 mM).

    • Incubate the solution at a controlled temperature (e.g., 25°C or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Analysis:

    • Immediately analyze the aliquot by reverse-phase HPLC (RP-HPLC) with UV detection (typically ~220 nm for the maleimide chromophore).

    • Use a suitable C18 column and a gradient of water and acetonitrile (B52724) (both containing 0.1% TFA) as the mobile phase.

  • Data Interpretation:

    • The intact linker will have a specific retention time. Hydrolysis of the maleimide ring will produce a new, more polar compound (maleamic acid derivative) that will typically have a shorter retention time.

    • Quantify the peak area of the intact linker at each time point. Plot the percentage of remaining intact linker versus time to determine its half-life in the tested buffer.

Visualizations

Stability_Factors cluster_molecule This compound cluster_factors Instability Factors cluster_outcomes Degradation Outcomes Mal Maleimide Group High_pH High pH (> 7.5) Hydrolysis Maleimide Hydrolysis (Ring Opening) Mal->Hydrolysis BCN BCN Group Thiols Excess Thiols (e.g., GSH) Adduct Thiol Adduct Formation BCN->Adduct High_pH->Hydrolysis Nucleophiles Buffer Nucleophiles (e.g., Tris) Nucleophiles->Hydrolysis Thiols->Adduct

Caption: Factors influencing the stability of Maleimide and BCN functional groups.

References

Optimizing Reaction Conditions for SPAAC with BCN: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions using Bicyclo[6.1.0]nonyne (BCN).

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using BCN in SPAAC reactions?

A1: BCN is a widely used cyclooctyne (B158145) in copper-free click chemistry due to its excellent balance of high reactivity and stability.[1][2] Key advantages include:

  • Biocompatibility: SPAAC reactions with BCN do not require a cytotoxic copper catalyst, making them suitable for use in living cells and in vivo applications.[1][3]

  • High Specificity and Bioorthogonality: The BCN group reacts selectively with azides, minimizing side reactions with other functional groups present in biological systems.[1][4]

  • Mild Reaction Conditions: These reactions proceed efficiently at physiological temperature and pH in aqueous buffers.[1][3]

  • High Efficiency: SPAAC reactions with BCN are typically rapid and result in high yields of the stable triazole linkage.[1]

  • Hydrophilicity: Compared to other cyclooctynes like DBCO, BCN is more hydrophilic, which can be advantageous for reactions in aqueous solutions.[2][5]

Q2: How does the reactivity of BCN compare to other common cyclooctynes?

A2: The reactivity of cyclooctynes in SPAAC reactions is largely determined by their ring strain. While BCN is highly effective, other cyclooctynes like Dibenzocyclooctyne (DBCO) and DIBO generally exhibit faster reaction kinetics.[6] However, BCN's smaller size and lower lipophilicity can be advantageous in certain experimental setups.[6] For instance, BCN reacts faster than DBCO with aromatic azides.[5]

Q3: What is the optimal storage and handling for BCN reagents?

A3: BCN reagents should be stored in a dry, dark environment at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[7] When preparing a stock solution, for example in anhydrous DMSO, it's recommended to allow the vial to warm to room temperature before opening to prevent moisture condensation.[3]

Q4: Can BCN participate in reactions other than SPAAC?

A4: Yes, besides reacting with azides (SPAAC) and nitrones (SPANC), BCN's reactivity also extends to tetrazines in Inverse Electron-Demand Diels-Alder (IEDDA) reactions and tetrazoles in photoclick chemistry.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction Suboptimal Reactant Concentration: Low concentrations of either the BCN reagent or the azide-containing molecule can lead to slow reaction rates.[8]Increase the concentration of the reactants if solubility permits. A 2 to 4-fold molar excess of the BCN reagent over the azide-modified molecule is a good starting point.
Unfavorable Reaction Conditions: The pH, buffer, or temperature may not be optimal for the reaction.[9]Screen a range of pH values (e.g., 6.5-8.5).[9] Consider trying different buffer systems; for example, HEPES buffer at pH 7 has been shown to yield higher reaction rates than PBS at the same pH.[10] Increasing the temperature (e.g., from room temperature to 37°C) can also increase the reaction rate, provided the biomolecules are stable at that temperature.[8][9]
Steric Hindrance: Bulky functional groups near the azide (B81097) or the BCN moiety can physically impede the reaction.[9][10]If possible, redesign your molecules to include a longer linker between the bulky groups and the reactive moieties.[8]
Poor Solubility: One or both reactants may have poor solubility in the chosen solvent system, leading to a heterogeneous reaction mixture and reduced reaction rates.[10][11]Try different solvent systems, such as aqueous buffers or mixtures of organic solvents (like DMSO) with water.[8] The final DMSO concentration should ideally be kept below 5% (v/v) to minimize potential effects on protein structure.[3]
Presence of Side Products Reaction with Thiols: The BCN moiety can exhibit some reactivity towards thiols, particularly the sulfhydryl groups of cysteine residues in proteins, leading to off-target labeling.[12][13]To minimize this side reaction, β-mercaptoethanol (β-ME) can be added to the reaction mixture at a low concentration (e.g., 1-10 mM).[12] Alternatively, pre-incubating proteins with a thiol-alkylating agent like iodoacetamide (B48618) (IAM) can prevent this undesired reaction.[13]
Degradation of Reactants: Strained cyclooctynes like BCN can be unstable under certain conditions, such as acidic environments or during prolonged storage.[10]Ensure the purity of your starting materials. Store BCN reagents under the recommended conditions (cold and protected from light) and use them promptly after reconstitution.[7][10]
Difficulty in Product Purification Similar Polarity of Product and Starting Materials: The resulting triazole conjugate may have similar chromatographic behavior to the unreacted starting materials.Use a slight excess of the reagent that is easier to remove during purification.[8] Employing purification tags or optimizing HPLC separation methods can also be effective.[8]

Quantitative Data: Reaction Rates

The rate of a SPAAC reaction follows second-order kinetics. The table below summarizes representative second-order rate constants (k₂) for the reaction of BCN with various azides. Note that reaction rates can vary depending on the solvent, temperature, and the specific structures of the reactants.[6]

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent
BCNBenzyl Azide~0.06 - 0.1-
BCN2-Azidoethanol (primary)0.024CDCl₃
BCN2-Azidopropanol (secondary)0.012 - 0.024CDCl₃
BCN2-Azido-2-methylpropanol (tertiary)0.012-

Experimental Protocols

General Protocol for SPAAC of an Azide-Modified Protein with a BCN Reagent

This protocol provides a general guideline for conjugating an azide-modified protein with a BCN-functionalized molecule. Optimization of specific concentrations and reaction times may be necessary depending on the properties of the protein.[3]

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • BCN reagent (e.g., BCN-PEG4-alkyne)

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reactants:

    • Ensure the azide-modified protein is purified and its concentration is accurately determined.[3]

    • Prepare a stock solution of the BCN reagent in anhydrous DMSO (e.g., 10 mM).[3]

  • SPAAC Reaction:

    • In a reaction vessel, add the azide-modified protein solution.

    • Add the BCN reagent stock solution to the protein solution. A 2- to 4-fold molar excess of the BCN reagent is a common starting point.[3]

    • Ensure the final concentration of DMSO is below 5% (v/v).[3]

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[3] Reaction times may need optimization.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by techniques such as Mass Spectrometry (to observe the formation of the higher molecular weight conjugate) or SDS-PAGE (which may show a band shift for the conjugated protein).[3]

  • Purification:

    • Once the reaction is complete, remove the excess, unreacted BCN reagent using methods like spin desalting columns or dialysis.

Protocol for Antibody-Oligo Conjugation using BCN-NHS Ester

This protocol describes the activation of an antibody with a BCN-NHS ester followed by ligation to an azide-modified oligonucleotide.[14]

Part A: Antibody Activation

  • Dissolve the BCN-NHS ester in DMSO to a concentration of 10 mM.

  • Mix the antibody with a 20- to 30-fold molar excess of the BCN-NHS ester solution. The final DMSO concentration should be around 20%, and the antibody concentration in the reaction mixture should be approximately 1 mg/mL.[14]

  • Incubate the mixture at room temperature for 60 minutes.[14]

  • Quench the reaction by adding Tris buffer to a final concentration of 10-20 mM and incubate for an additional 15 minutes.[12]

  • Remove the unreacted BCN-NHS ester using a spin desalting column.[14]

Part B: SPAAC Ligation

  • To the BCN-activated antibody, add the azide-modified oligonucleotide. A 1.5 to 5-fold molar excess of the oligonucleotide is typically used.[12]

  • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.[12]

  • Analyze the conjugation efficiency and purity of the final antibody-oligonucleotide conjugate using SDS-PAGE and/or HPLC.[12]

Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product BCN BCN (Strained Alkyne) TS [3+2] Cycloaddition Transition State BCN->TS Strain-Promoted Azide Azide-Molecule Azide->TS Triazole Stable Triazole Linkage TS->Triazole Ring Formation

Caption: The concerted [3+2] cycloaddition mechanism of SPAAC with BCN.

Troubleshooting_Workflow Start Low Yield or Slow Reaction Check_Concentration Increase Reactant Concentration Start->Check_Concentration Check_Conditions Optimize pH, Buffer, and Temperature Check_Concentration->Check_Conditions Check_Sterics Assess Steric Hindrance Check_Conditions->Check_Sterics Check_Solubility Improve Reactant Solubility Check_Sterics->Check_Solubility Check_Side_Reactions Investigate Side Reactions (e.g., with thiols) Check_Solubility->Check_Side_Reactions Purification Optimize Purification Strategy Check_Side_Reactions->Purification Success Successful Reaction Purification->Success

References

Technical Support Center: Maleimide Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for maleimide-based protein conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the covalent modification of proteins using maleimide (B117702) chemistry. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your maleimide conjugation experiments.

Issue 1: Low or No Conjugation Efficiency

Question: I am observing very low or no conjugation of my maleimide-containing molecule to my protein. What are the possible causes and solutions?

Answer: Low conjugation efficiency is a common problem that can stem from several factors, ranging from the quality of your reagents to the reaction conditions. Here’s a breakdown of potential causes and how to address them:

  • Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it unreactive towards thiols.[1][2]

    • Solution: Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[1][3] If storage is necessary, use a buffer with a slightly acidic pH (6.0-6.5) and store at 4°C for short periods.[4] For long-term storage, keep maleimide reagents as dry powders at -20°C.[1]

  • Inaccessible or Oxidized Thiols: The target cysteine residues on your protein may be buried within the protein structure or may have formed disulfide bonds, which are unreactive with maleimides.[4][5][6][7]

    • Solution: Reduce disulfide bonds using a reducing agent prior to conjugation. TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it is effective over a wide pH range and does not contain a thiol group, eliminating the need for its removal before adding the maleimide reagent.[4][8] If using a thiol-containing reducing agent like DTT (dithiothreitol), it is crucial to remove it completely before initiating the conjugation reaction.[4][8] To prevent re-oxidation of thiols, it is recommended to degas buffers and include a chelating agent like EDTA in the reaction mixture.[4]

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical for efficient and specific conjugation.[4]

    • Solution: The optimal pH range for the thiol-maleimide reaction is 6.5-7.5.[1][4][8][9] Below pH 6.5, the reaction rate slows down significantly. Above pH 7.5, the maleimide becomes more prone to hydrolysis and can react with primary amines, such as the side chain of lysine (B10760008) residues.[1][4]

  • Incorrect Stoichiometry: An inappropriate molar ratio of maleimide to protein can lead to incomplete conjugation.

    • Solution: A 10- to 20-fold molar excess of the maleimide reagent is a common starting point for labeling proteins.[4][5] However, the optimal ratio can vary depending on the protein and should be determined empirically. For smaller peptides, a lower excess (e.g., 2:1 maleimide to thiol) may be sufficient, while for larger proteins or nanoparticles, a higher ratio (e.g., 5:1) might be necessary to overcome steric hindrance.[4][7]

Troubleshooting Workflow for Low Conjugation Efficiency

Low_Conjugation_Workflow Start Start: Low Conjugation Check_Maleimide Check Maleimide Reagent Integrity Start->Check_Maleimide Check_Maleimide->Start Degraded Check_Thiols Verify Free Thiol Availability Check_Maleimide->Check_Thiols Fresh Reagent Check_Thiols->Start No Free Thiols Check_pH Confirm Reaction pH (6.5-7.5) Check_Thiols->Check_pH Thiols Present Check_pH->Start pH Incorrect Check_Stoichiometry Optimize Maleimide: Protein Ratio Check_pH->Check_Stoichiometry pH Optimal Check_Stoichiometry->Start Suboptimal Success Successful Conjugation Check_Stoichiometry->Success Ratio Optimized Side_Reactions Start Goal: Specific Thiol Conjugation Control_pH Maintain pH 6.5-7.5 Start->Control_pH Avoid_N_Term_Cys Avoid N-terminal Cysteine or Modify Start->Avoid_N_Term_Cys Result Homogeneous Conjugate Control_pH->Result Side_Lysine Lysine Reaction Control_pH->Side_Lysine prevents Avoid_N_Term_Cys->Result Side_Thiazine Thiazine Rearrangement Avoid_N_Term_Cys->Side_Thiazine prevents Conjugation_Workflow Start Start: Protein Solution Reduce_Disulfides Reduce Disulfides (e.g., with TCEP) Start->Reduce_Disulfides Conjugate Incubate Protein and Maleimide Reduce_Disulfides->Conjugate Prepare_Maleimide Prepare Maleimide Reagent Prepare_Maleimide->Conjugate Purify Purify Conjugate Conjugate->Purify Analyze Analyze Product Purify->Analyze

References

Technical Support Center: Reducing Aggregation with Hydrophilic PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing hydrophilic polyethylene (B3416737) glycol (PEG) linkers to mitigate aggregation of proteins and antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein and ADC aggregation during bioconjugation?

A1: Protein and ADC aggregation during bioconjugation can be attributed to several factors:

  • Increased Hydrophobicity: The conjugation of hydrophobic payloads to an antibody can significantly increase the overall hydrophobicity of the resulting ADC, leading to a higher propensity for aggregation.[1][2]

  • High Drug-to-Antibody Ratio (DAR): Higher DARs often correlate with increased aggregation due to the greater number of hydrophobic drug molecules per antibody.[2]

  • Intermolecular Cross-linking: The use of homobifunctional linkers can sometimes lead to the cross-linking of multiple protein or ADC molecules, resulting in the formation of aggregates.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can impact protein stability. Deviations from optimal conditions can expose hydrophobic regions of the protein, promoting aggregation.

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations can facilitate intermolecular interactions and aggregation.

Q2: How do hydrophilic PEG linkers reduce aggregation?

A2: Hydrophilic PEG linkers employ a dual mechanism to combat aggregation:

  • Increased Hydrophilicity: The ethylene (B1197577) glycol repeats in the PEG chain are highly hydrophilic, which helps to counteract the hydrophobicity of the payload. This improves the solubility of the entire protein or ADC construct in aqueous solutions.[1][3]

  • Steric Hindrance: The flexible PEG chain creates a "molecular shield" around the conjugated molecule. This steric hindrance physically prevents the close approach of other molecules, thereby inhibiting the intermolecular interactions that lead to aggregation.[4][5]

Q3: What is the impact of PEG linker length on reducing aggregation?

A3: The length of the PEG linker is a critical parameter. Generally, longer PEG chains provide a more substantial hydrophilic shield and greater steric hindrance, leading to a more significant reduction in aggregation.[2] However, there is a trade-off, as excessively long linkers might negatively impact other properties like binding affinity or in vivo efficacy. Studies have shown that a threshold length, such as a PEG8 linker, can be sufficient to minimize clearance, with longer chains not providing significant additional benefits in some cases.[2]

Q4: What is the difference between linear and branched PEG linkers in the context of aggregation?

A4: Both linear and branched PEG linkers can effectively reduce aggregation.

  • Linear PEG Linkers: These are single chains of polyethylene glycol. They are effective at increasing hydrophilicity and providing steric hindrance.

  • Branched PEG Linkers: These have multiple PEG arms extending from a central core. This architecture can provide a larger hydrodynamic radius, which can be beneficial for improving pharmacokinetics.[6] Some studies suggest that branched linkers with multiple attachment points for payloads can enable higher drug loading without a corresponding increase in aggregation.[7] However, other research indicates that for the same total molecular weight, there may not be a significant difference in the hydrodynamic radii of branched and linear PEG-protein conjugates.[8] Recent findings also suggest that for branched linkers, a sufficient spacer length between the branching core and the payload is crucial for maintaining ADC activity.[9]

Q5: How can I detect and quantify protein or ADC aggregation?

A5: Several analytical techniques are commonly used to detect and quantify aggregation:

  • Size Exclusion Chromatography (SEC): This is a high-resolution technique that separates molecules based on their size. Aggregates, being larger than the monomeric protein or ADC, will elute earlier. The percentage of aggregates can be quantified by integrating the peak areas.[10]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is highly sensitive to the presence of small amounts of large aggregates.[11][12]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It is particularly useful for characterizing ADCs, as it can resolve species with different drug-to-antibody ratios, which often correlate with aggregation propensity.[13]

  • SEC with Multi-Angle Light Scattering (SEC-MALS): This powerful technique combines the separation capabilities of SEC with the absolute molecular weight determination of MALS. It can accurately quantify the molar mass of monomers, oligomers, and larger aggregates.[14][15]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Visible precipitation or turbidity during/after PEGylation. High protein concentration.Decrease the protein concentration during the reaction.
Suboptimal buffer pH or ionic strength.Screen a range of pH values and salt concentrations to find the optimal conditions for protein stability.
Inefficient PEGylation leading to exposed hydrophobic regions.Optimize the molar ratio of PEG linker to protein and the reaction time to ensure efficient conjugation.
High percentage of aggregates detected by SEC or DLS. Hydrophobicity of the payload.Consider using a longer or branched hydrophilic PEG linker to better shield the hydrophobic drug.
Suboptimal linker-to-protein ratio.Perform a titration experiment to determine the optimal molar excess of the PEG linker that minimizes aggregation while achieving the desired degree of labeling.
Reaction temperature is too high.Conduct the PEGylation reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down both the conjugation and aggregation processes.
Poor recovery after purification. Aggregates are being removed during the purification step.Before purification, analyze the crude reaction mixture to determine the extent of aggregation. Optimize the PEGylation reaction to minimize aggregate formation.
The PEGylated protein is sticking to the chromatography resin.For ion-exchange chromatography, adjust the pH and salt gradient. For HIC, modify the salt type and concentration. Consider using a different purification method like size exclusion chromatography.
Inconsistent results between batches. Variability in the PEG linker quality (e.g., polydispersity).Use monodisperse PEG linkers to ensure batch-to-batch consistency in the final conjugate.[3]
Inconsistent reaction conditions.Carefully control all reaction parameters, including temperature, pH, mixing speed, and incubation time.

Quantitative Data Summary

Table 1: Effect of PEG Linker Length on ADC Aggregation and Clearance

LinkerADC ConstructAggregation (%)Clearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference
No PEGNon-binding IgG-MMAE (DAR 8)-~8.51.0[16]
PEG2Non-binding IgG-MMAE (DAR 8)-~7.00.82[16]
PEG4Non-binding IgG-MMAE (DAR 8)-~5.50.65[16]
PEG8Non-binding IgG-MMAE (DAR 8)-~2.50.29[16]
PEG12Non-binding IgG-MMAE (DAR 8)-~2.50.29[16]
PEG24Non-binding IgG-MMAE (DAR 8)-~2.50.29[16]

Table 2: Impact of PEGylation on Protein Aggregation (Case Study: GCSF)

ProteinIncubation Time (hours)Soluble Aggregates (%)Insoluble Aggregates (%)Reference
GCSF48Not Detected52.83 ± 1.36[4]
20kPEG-GCSF144~18Not Detected[4]

Table 3: Comparison of Linear vs. Branched PEG Linkers on ADC Pharmacokinetics

Linker ArchitectureADC ConstructDARAUC (µg*h/mL)Reference
Linear (24-unit PEG)T-(L24-DM1)8Lower[17]
Pendant (2x 12-unit PEG)T-(P(12x2)-DM1)8Higher (Almost 3x)[17]

Experimental Protocols

Protocol 1: General Procedure for Amine-Reactive PEGylation of a Monoclonal Antibody

This protocol describes a general method for conjugating an N-hydroxysuccinimide (NHS)-activated PEG linker to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-activated PEG linker (e.g., mPEG-NHS)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., PBS, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Antibody Preparation: Prepare the mAb solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • PEG Linker Preparation: Immediately before use, dissolve the NHS-activated PEG linker in anhydrous DMSO to a concentration of 10-20 mM.

  • PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved PEG linker to the antibody solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove unreacted PEG linker and byproducts by size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization: Analyze the purified PEGylated antibody for the degree of PEGylation, aggregation, and biological activity.

Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

This protocol outlines the analysis of a PEGylated protein sample for aggregates using SEC-MALS.

Materials and Equipment:

  • HPLC or FPLC system

  • SEC column with an appropriate molecular weight range

  • Multi-angle light scattering (MALS) detector

  • Differential refractive index (dRI) detector

  • UV detector

  • Mobile phase (e.g., PBS) filtered and degassed

  • PEGylated protein sample, filtered (0.1 or 0.22 µm)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until stable baselines are achieved for all detectors (UV, MALS, and dRI).[15]

  • Sample Injection: Inject an appropriate volume and concentration of the filtered PEGylated protein sample. The optimal loading amount depends on the protein and the sensitivity of the detectors.

  • Data Acquisition: Collect data from the UV, MALS, and dRI detectors throughout the chromatographic run.

  • Data Analysis: a. Use the appropriate software to process the collected data. b. Determine the concentration of the eluting species at each time point using the UV or dRI signal. c. Calculate the absolute molar mass of the species in each peak using the MALS and concentration data.[14] d. Identify peaks corresponding to the monomer, dimer, and higher-order aggregates based on their calculated molar masses. e. Quantify the percentage of each species by integrating the respective peak areas from the UV or dRI chromatogram.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis mAb Monoclonal Antibody conjugation Bioconjugation Reaction mAb->conjugation peg_linker Hydrophilic PEG Linker peg_linker->conjugation purification Purification (e.g., SEC, IEX) conjugation->purification analysis Aggregation Analysis (SEC, DLS, HIC, SEC-MALS) purification->analysis

Caption: General experimental workflow for PEGylation and aggregation analysis.

aggregation_reduction_mechanism Mechanism of Aggregation Reduction cluster_before Without PEG Linker cluster_after With Hydrophilic PEG Linker p1 Protein p2 Protein p1->p2 Hydrophobic Interaction p3 Protein p2->p3 Hydrophobic Interaction p4 Protein p3->p4 Hydrophobic Interaction peg_p1 PEGylated Protein peg_p2 PEGylated Protein peg_p3 PEGylated Protein peg_p4 PEGylated Protein troubleshooting_logic start High Aggregation Detected q1 Is protein concentration > 10 mg/mL? start->q1 a1_yes Decrease protein concentration q1->a1_yes Yes a1_no Check reaction conditions q1->a1_no No end_solution Reduced Aggregation a1_yes->end_solution q2 Is pH/buffer optimal for stability? a1_no->q2 a2_yes Evaluate PEG linker q2->a2_yes Yes a2_no Screen different pH/buffers q2->a2_no No q3 Is PEG linker length sufficient? a2_yes->q3 a2_no->end_solution a3_yes Consider branched PEG linker q3->a3_yes Yes a3_no Increase PEG linker length q3->a3_no No a3_yes->end_solution a3_no->end_solution

References

BCN Reagents Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BCN (Bicyclononyne) reagents. This guide is intended for researchers, scientists, and drug development professionals, providing troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are BCN reagents and what are they used for?

A1: BCN (Bicyclononyne) reagents are a class of chemical tools used in "click chemistry," specifically in a type of reaction called strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3] The high ring strain of the BCN molecule allows it to react rapidly and specifically with molecules containing an azide (B81097) group, forming a stable triazole linkage without the need for a toxic copper catalyst.[4][5] This biocompatibility makes BCN reagents ideal for applications in living systems, such as cell surface labeling, in vivo imaging, and the synthesis of antibody-drug conjugates (ADCs).[4][6][7]

Q2: What are the main advantages of using BCN reagents in copper-free click chemistry?

A2: The primary advantage of BCN reagents is their biocompatibility, as they enable covalent ligation in living systems without the toxicity associated with copper catalysts used in traditional click chemistry (CuAAC).[1][4] This simplifies purification by eliminating the need to remove residual copper.[4] Additionally, BCN reagents demonstrate high chemoselectivity, reacting efficiently with azides without interfering with other functional groups commonly found in biological samples.[8]

Q3: What should I consider when choosing between different BCN reagents?

A3: The choice of BCN reagent depends on your specific application. BCN is available with a variety of functional groups (e.g., NHS esters for labeling primary amines, maleimides for targeting thiols, or PEG linkers to increase hydrophilicity).[2][6][7] For instance, BCN-NHS esters are commonly used to attach the BCN moiety to proteins and antibodies.[6][9] The inclusion of a PEG linker can improve the solubility of the reagent and the final conjugate in aqueous buffers.[1][2][3]

Q4: Can BCN reagents be used for applications other than SPAAC?

A4: Yes, BCN's reactivity extends beyond azides. It can also participate in strain-promoted alkyne-nitrone cycloaddition (SPANC) and inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines.[10][11] More recently, a very fast "photoclick" reaction with tetrazoles has been described.[10]

Storage and Handling

Proper storage and handling of BCN reagents are critical to maintain their reactivity and ensure reproducible experimental outcomes.

Parameter Recommendation Rationale
Long-Term Storage Store at -20°C to -80°C in a desiccated, dark environment.[10][12]Prevents degradation from heat, moisture, and light exposure.[13][14]
Short-Term Storage Can be transported at room temperature for up to 3 weeks.[10] Reconstituted solutions in anhydrous DMSO or DMF can be stored in aliquots at -80°C.[15]Minimizes exposure to ambient conditions. Aliquoting prevents multiple freeze-thaw cycles.[12]
Light Exposure Protect from light, especially if conjugated to a fluorescent dye.[12][14]Light-sensitive compounds can degrade upon exposure.[14]
Reconstitution Dissolve in an anhydrous organic solvent such as DMSO or DMF immediately before use.[9][16]BCN-NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions.[9]

Troubleshooting Guide

This section addresses common issues encountered during experiments with BCN reagents.

Low Reaction Yield

Problem: The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction has a low yield.

Potential Cause Suggested Solution
Reagent Instability/Degradation BCN reagents can be unstable under certain conditions, such as acidic environments or prolonged storage.[4] Use freshly prepared solutions and store reagents as recommended. Consider performing a small-scale control reaction with simple azide and BCN small molecules to verify reagent integrity.[4]
Solubility Issues Poor solubility of one or both reactants can lead to a heterogeneous reaction mixture and reduced reaction rates.[4] Ensure the BCN reagent is fully dissolved in the organic solvent before adding it to the aqueous reaction buffer.[9] The final concentration of the organic solvent should typically not exceed 10%.[9] Using BCN reagents with PEG linkers can improve aqueous solubility.[1][2]
Incorrect Stoichiometry An inappropriate ratio of azide to BCN can result in incomplete consumption of the limiting reagent.[4] Optimize the molar ratio of the reactants. For antibody labeling with BCN-NHS ester, a 20-30 fold molar excess of the ester is often recommended.[1]
Steric Hindrance Bulky molecules or functional groups near the azide or BCN can physically block the reactive sites, slowing down the reaction.[4]
Suboptimal Reaction Conditions Factors like pH and buffer composition can significantly impact reaction kinetics.[4] The recommended pH for SPAAC reactions is generally between 7 and 8.[4] Buffers like HEPES at pH 7 have been shown to provide higher reaction rates than PBS at the same pH.[4]
Side Reactions with Thiols Thiols, such as those in cysteine residues or buffers containing β-mercaptoethanol, can react with BCN.[1] If possible, avoid the presence of free thiols in the reaction mixture.

Experimental Workflow for Troubleshooting Low Yield

G start Low Reaction Yield check_reagents Are reagents fresh and stored correctly? start->check_reagents control_reaction Perform small-molecule control reaction check_reagents->control_reaction If yes control_success Control reaction successful? control_reaction->control_success issue_biomolecules Issue is with specific biomolecules (steric hindrance, solubility, degradation) control_success->issue_biomolecules Yes issue_conditions Issue is with general reaction conditions (buffer, pH) or stock solutions control_success->issue_conditions No check_solubility Are all reactants fully dissolved? issue_conditions->check_solubility optimize_solvent Optimize solvent system (e.g., use co-solvents like DMSO) check_solubility->optimize_solvent No check_stoichiometry Is the stoichiometry correct? check_solubility->check_stoichiometry Yes optimize_solvent->check_stoichiometry optimize_ratio Optimize molar ratio of reactants check_stoichiometry->optimize_ratio No check_conditions Are reaction conditions (pH, buffer) optimal? check_stoichiometry->check_conditions Yes optimize_ratio->check_conditions optimize_conditions Screen different buffers and pH values (e.g., HEPES pH 7-8) check_conditions->optimize_conditions No end Improved Yield check_conditions->end Yes optimize_conditions->end

Troubleshooting workflow for low-yield SPAAC reactions.

Experimental Protocols

Protocol: Labeling an Antibody with BCN-NHS Ester

This protocol provides a general procedure for labeling an antibody with a BCN-NHS ester. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • BCN-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[9]

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5[9]

  • Quenching solution: 1 M Tris-HCl, pH 8.0[1]

  • Desalting column for purification[1][9]

Procedure:

  • Antibody Preparation:

    • Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.[9] Ensure the buffer is free of primary amines (e.g., Tris).

  • BCN-NHS Ester Solution Preparation:

    • Immediately before use, prepare a stock solution of the BCN-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF.[1][9]

    • Note: NHS esters are moisture-sensitive. Use anhydrous solvent and prepare the solution fresh.[9]

  • Conjugation Reaction:

    • Add a 20- to 30-fold molar excess of the dissolved BCN-NHS ester to the antibody solution.[1]

    • The final concentration of the organic solvent in the reaction mixture should not exceed 10-20%.[1][9]

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[9]

  • Quenching the Reaction:

    • Add the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture to consume any unreacted BCN-NHS ester.[1]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purification:

    • Remove the unreacted BCN-NHS ester and other small molecules using a desalting or gel filtration column.[1][9]

  • Storage:

    • The BCN-functionalized antibody can be stored at -20°C for several months.[1]

Workflow for Antibody Labeling and Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage cluster_spaac SPAAC Reaction antibody_prep Prepare Antibody (1-10 mg/mL in amine-free buffer) conjugation Conjugation (Add BCN-NHS to antibody, incubate 1-4h at RT) antibody_prep->conjugation bcn_prep Prepare fresh BCN-NHS ester solution in anhydrous DMSO/DMF bcn_prep->conjugation quenching Quench Reaction (Add Tris buffer) conjugation->quenching purify Purify conjugate (Desalting column) quenching->purify store Store BCN-labeled antibody at -20°C purify->store spaac_reaction SPAAC Reaction (Mix BCN-antibody with azide-molecule) store->spaac_reaction azide_molecule Azide-containing molecule azide_molecule->spaac_reaction final_conjugate Final Antibody Conjugate spaac_reaction->final_conjugate

Experimental workflow for antibody labeling and subsequent SPAAC.

References

Validation & Comparative

A Head-to-Head Comparison of Mal-PEG2-bis-PEG3-BCN and DBCO-Based Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant for the successful development of bioconjugates, including antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison of two prominent heterotrifunctional linker strategies: those based on Mal-PEG2-bis-PEG3-BCN and analogous structures utilizing a DBCO moiety. This comparison will delve into the underlying chemistries, reaction kinetics, stability, and provide detailed experimental protocols to inform the selection of the optimal linker for specific bioconjugation needs.

The this compound linker is a sophisticated molecule designed for advanced bioconjugation, featuring a maleimide (B117702) group for thiol-specific reactions and two bicyclo[6.1.0]nonyne (BCN) moieties for copper-free click chemistry.[1][] An analogous linker would substitute the BCN groups with dibenzocyclooctyne (DBCO), another popular strained alkyne for strain-promoted alkyne-azide cycloaddition (SPAAC).[][4] Both linkers also incorporate polyethylene (B3416737) glycol (PEG) spacers to enhance solubility and reduce steric hindrance.[1][]

The core of this comparison lies in the two distinct bioorthogonal reactions these linkers employ: the maleimide-thiol conjugation and the strain-promoted alkyne-azide cycloaddition (SPAAC).

At a Glance: Key Differences Between BCN and DBCO Moieties

FeatureBCN (Bicyclo[6.1.0]nonyne)DBCO (Dibenzocyclooctyne)
Structure Compact, non-aromaticBulky, aromatic
Reactivity with Azides Generally lower than DBCOGenerally higher than BCN
Stability in Thiols (e.g., Glutathione) More stableLess stable
Lipophilicity LowerHigher
Size SmallerLarger

Performance Deep Dive: A Tale of Two Chemistries

The overall performance of these linkers is a composite of the characteristics of their reactive ends: the maleimide group and the strained alkyne (BCN or DBCO).

Maleimide-Thiol Conjugation: The Thiol-Specific Anchor

The maleimide group is highly selective for thiol (sulfhydryl) groups, typically found in cysteine residues of proteins. This reaction proceeds via a Michael addition, forming a stable thioether bond.[]

  • Reaction Kinetics : The reaction is rapid at physiological pH (6.5-7.5), where the reaction with thiols is approximately 1,000 times faster than with amines.[]

  • Stability : While the resulting thioether bond is generally stable, the succinimide (B58015) ring can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to payload exchange.[6] Ring-opening hydrolysis of the succinimide can occur, which stabilizes the linkage.[7]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The Copper-Free Click Reaction

SPAAC is a cornerstone of bioorthogonal chemistry, enabling the ligation of molecules in complex biological environments without the need for a cytotoxic copper catalyst.[8] The choice between BCN and DBCO for this reaction is application-dependent.

  • Reaction Kinetics : DBCO generally exhibits faster reaction kinetics with azides compared to BCN due to its greater ring strain.[9] However, the specific reaction rates can be influenced by the nature of the azide.[9]

  • Stability : BCN has been shown to be significantly more stable in the presence of thiols, such as glutathione (B108866) (GSH), compared to DBCO.[10] This is a critical consideration for in vivo applications where the bioconjugate will be exposed to high concentrations of endogenous thiols.

Quantitative Data Comparison

The following table summarizes key quantitative data for the SPAAC reaction, which is the primary differentiator between the two linkers.

Cyclooctyne (B158145)Azide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent
DBCOBenzyl azide0.24CH₃CN:H₂O (3:1)
BCNBenzyl azide0.07CH₃CN:H₂O (3:1)

Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.[9]

Visualizing the Chemistries and Workflows

To provide a clearer understanding of the chemical reactions and experimental processes, the following diagrams are provided.

Maleimide-Thiol Conjugation and SPAAC Reactions cluster_0 Maleimide-Thiol Conjugation cluster_1 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Protein-SH Protein with Thiol Group Thioether_Bond Stable Thioether Bond Protein-SH->Thioether_Bond Michael Addition pH 6.5-7.5 Maleimide-Linker Maleimide-Linker Maleimide-Linker->Thioether_Bond Strained_Alkyne Strained Alkyne (BCN or DBCO) Triazole_Linkage Stable Triazole Linkage Strained_Alkyne->Triazole_Linkage Copper-Free Click Reaction Azide-Payload Azide-Modified Payload Azide-Payload->Triazole_Linkage

Figure 1: Reaction mechanisms for Maleimide-Thiol and SPAAC bioconjugation.

General Workflow for ADC Preparation Start Start: Antibody Reduction 1. Antibody Reduction (e.g., with TCEP) Start->Reduction Linker_Conjugation 2. Conjugation with Mal-PEG-Alkyne Linker Reduction->Linker_Conjugation Purification1 3. Purification (e.g., SEC) Linker_Conjugation->Purification1 Payload_Conjugation 4. SPAAC Reaction with Azide-Payload Purification1->Payload_Conjugation Purification2 5. Final Purification (e.g., SEC) Payload_Conjugation->Purification2 Characterization 6. Characterization (DAR, Stability, etc.) Purification2->Characterization End End: Purified ADC Characterization->End

Figure 2: A generalized experimental workflow for creating an ADC.

Experimental Protocols

Protocol 1: Antibody Reduction and Maleimide Conjugation

This protocol describes the initial step of conjugating the maleimide moiety of the linker to a thiol-containing biomolecule, such as a reduced antibody.

Materials:

  • Antibody solution (1-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.2).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).

  • This compound or Mal-PEG2-bis-PEG3-DBCO linker dissolved in DMSO.

  • Quenching solution (e.g., 100 mM N-acetylcysteine).

  • Purification column (e.g., size-exclusion chromatography - SEC).

Procedure:

  • Antibody Reduction: To the antibody solution, add TCEP to a final concentration of 1-5 mM. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Buffer Exchange: Remove excess TCEP by buffer exchange into a conjugation buffer (e.g., PBS, pH 7.2) using a desalting column.

  • Linker Conjugation: Add a 5- to 20-fold molar excess of the maleimide-containing linker solution to the reduced antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add the quenching solution to react with any excess maleimide groups. Incubate for 20-30 minutes.

  • Purification: Purify the antibody-linker conjugate using SEC to remove unreacted linker and quenching reagent.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the "click" reaction between the alkyne-functionalized antibody and an azide-modified payload.

Materials:

  • Purified antibody-alkyne (BCN or DBCO) conjugate from Protocol 1.

  • Azide-modified payload (e.g., cytotoxic drug, fluorescent dye) dissolved in a compatible solvent (e.g., DMSO).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reactant Preparation: Prepare the antibody-alkyne conjugate at a concentration of 1-5 mg/mL in the reaction buffer.

  • Payload Addition: Add a 1.5- to 4-fold molar excess of the azide-modified payload to the antibody-alkyne solution. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% to maintain protein stability.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the concentrations and the specific alkyne used (DBCO reactions are generally faster).

  • Purification: Purify the final ADC by SEC or another suitable chromatography method to remove the unreacted payload.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.[11] Hydrophobic Interaction Chromatography (HIC) is a common method for this determination.

Materials:

  • Purified ADC.

  • HIC column.

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

Procedure:

  • Sample Preparation: Dilute the ADC to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography: Inject the sample onto the HIC column. Elute with a gradient of decreasing salt concentration (from 100% A to 100% B).

  • Data Analysis: The different drug-loaded species (DAR 0, 2, 4, etc.) will separate based on their hydrophobicity. The average DAR is calculated from the peak areas of the different species.

Conclusion and Recommendations

The choice between this compound and a DBCO-based equivalent is a nuanced decision that hinges on the specific requirements of the bioconjugation application.

  • Choose a DBCO-based linker when:

    • Rapid reaction kinetics are paramount. For applications requiring fast conjugation at low concentrations, the higher reactivity of DBCO is advantageous.

    • The bioconjugate will not be exposed to harsh reducing environments.

  • Choose the this compound linker when:

    • Enhanced stability is critical. For in vivo applications where the ADC will be exposed to plasma and endogenous thiols, the superior stability of BCN is a significant advantage, potentially leading to a more stable ADC and reduced off-target toxicity.

    • Lower hydrophobicity and smaller size are desirable. The properties of BCN may lead to bioconjugates with better solubility and pharmacokinetic profiles.

By carefully considering the kinetic and stability profiles of each reactive moiety, researchers can select the optimal heterotrifunctional linker to construct robust and effective bioconjugates for a wide range of therapeutic and diagnostic applications.

References

A Comparative Guide to BCN and Other Cyclooctynes in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, imaging, and the construction of complex molecular architectures, the choice of reagents for click chemistry is paramount. The strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, offers a catalyst-free method for covalently linking molecules in complex biological environments. At the heart of this reaction are cyclooctynes, whose ring strain dictates their reactivity. This guide provides an objective comparison of Bicyclo[6.1.0]nonyne (BCN) with other widely used cyclooctynes, including Dibenzocyclooctyne (DBCO), Dibenzoannulated cyclooctyne (B158145) (DIBO), and Difluorinated cyclooctyne (DIFO), with a focus on their performance supported by experimental data.

Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide (B81097), forming a stable triazole linkage. The reaction's driving force is the high ring strain of the cyclooctyne, which lowers the activation energy and allows the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.[1] The bioorthogonal nature of both the cyclooctyne and the azide ensures that they do not engage in side reactions with native biological functional groups.

Quantitative Comparison of Cyclooctyne Performance

The selection of a cyclooctyne for a specific application depends on a balance of factors, primarily reaction kinetics, stability, and hydrophilicity. The following tables summarize the quantitative data for BCN and its common alternatives.

Table 1: Reaction Kinetics of Cyclooctynes with Azides

The efficiency of a SPAAC reaction is best quantified by its second-order rate constant (k₂). This table summarizes the reported reaction rates of various cyclooctynes with benzyl (B1604629) azide and phenyl azide, which serve as model aliphatic and aromatic azides, respectively. Generally, DBCO exhibits the fastest reaction kinetics due to its significant ring strain.[2][3] Interestingly, while DBCO reacts faster with aliphatic azides, BCN shows a higher reaction rate with aromatic azides.[2]

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent System
BCN Benzyl Azide0.07 - 0.14[2][4][5]CH₃CN:H₂O (3:1), CD₃CN/D₂O (3:1)
Phenyl Azide0.2[2]CH₃CN:H₂O (3:1)
DBCO Benzyl Azide0.24 - 1.0[2][6]CH₃CN:H₂O (3:1)
Phenyl Azide0.033[2]CH₃CN:H₂O (3:1)
DIBO Benzyl Azide~0.3 - 0.7[6]Not specified
DIFO Benzyl Azide0.076[4]Not specified

Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.

Table 2: Stability of Cyclooctynes

The stability of a cyclooctyne is crucial, especially in the complex intracellular environment, which contains high concentrations of nucleophiles like glutathione (B108866) (GSH). BCN has been shown to be significantly more stable than DBCO in the presence of thiols.[5]

CyclooctyneConditionStability MetricKey Observations
BCN Glutathione (GSH)Half-life ~6 hours[5]Significantly more stable than DBCO in the presence of this common intracellular antioxidant.[5]
TCEPMore stable than DBCO[5]A better choice when reducing conditions are required.[5]
DBCO Glutathione (GSH)Half-life ~71 minutes[5]Less stable in the presence of thiols.
TCEPUnstable over 24 hours[5]Not recommended for use with this reducing agent.
Table 3: Physicochemical Properties of Cyclooctynes

The size and hydrophilicity of a cyclooctyne can impact the properties of the resulting bioconjugate, including its solubility and potential for non-specific binding. BCN is noted for its smaller size and lower lipophilicity compared to DBCO.[7]

CyclooctyneKey Physicochemical Properties
BCN Smaller size, lower lipophilicity.[7]
DBCO Bulkier, more hydrophobic.
DIBO Structure is dibenzoannulated.
DIFO Contains fluorine atoms to enhance reactivity.

Note: Specific quantitative values for properties like LogP are not consistently reported across the literature for all derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparing the performance of different cyclooctynes.

Protocol 1: Determination of Second-Order Rate Constants using ¹H NMR Spectroscopy

This method allows for the direct monitoring of the disappearance of reactants and the appearance of products.

Materials:

  • Cyclooctyne (e.g., BCN, DBCO)

  • Azide (e.g., benzyl azide)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • In an NMR tube, dissolve the cyclooctyne (1.0 equivalent) and the azide (2-12 equivalents) in the deuterated solvent.[8]

  • Add a known amount of the internal standard.

  • Acquire a ¹H NMR spectrum at time zero.

  • Maintain the reaction at a constant temperature (e.g., 25°C) and acquire spectra at regular intervals.

  • Determine the concentration of the reactants and products by integrating their respective signals relative to the internal standard.

  • The pseudo-first-order rate constant (k') can be determined by plotting the natural logarithm of the cyclooctyne concentration versus time.

  • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess.[6]

Protocol 2: Determination of Second-Order Rate Constants using UV-Vis Spectrophotometry

This method is particularly suitable for cyclooctynes with a strong chromophore, such as DBCO.

Materials:

  • Cyclooctyne with a UV-active chromophore (e.g., DBCO derivative)

  • Azide of interest

  • Appropriate buffer solution (e.g., PBS, HEPES)[9]

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Determine the optimal absorbance wavelength (λ_max) for the cyclooctyne derivative in the chosen buffer. For DBCO, this is typically around 309 nm.[9]

  • Prepare a solution of the cyclooctyne at a known concentration in the buffer and place it in a quartz cuvette.

  • Initiate the reaction by adding a known excess concentration of the azide solution.

  • Monitor the decrease in absorbance at λ_max over time.

  • The pseudo-first-order rate constant (k') can be obtained by plotting the natural logarithm of the absorbance versus time.

  • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess.[6]

Visualizing the Chemistry

To better understand the processes and structures discussed, the following diagrams are provided.

SPAAC_Mechanism General Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne Triazole Triazole Cyclooctyne->Triazole + Azide Azide Azide->Triazole

Caption: General mechanism of SPAAC.

Cyclooctyne_Structures cluster_structures Structures of Common Cyclooctynes BCN BCN (Bicyclo[6.1.0]nonyne) DBCO DBCO (Dibenzocyclooctyne) DIBO DIBO (Dibenzoannulated cyclooctyne) DIFO DIFO (Difluorinated cyclooctyne)

Caption: Structures of common cyclooctynes.

Conclusion

The choice between BCN and other cyclooctynes is a nuanced decision that depends on the specific requirements of the experiment. DBCO is often the reagent of choice for applications demanding the fastest reaction kinetics.[2][6] However, for experiments where stability in the presence of thiols is critical, or where a smaller, less hydrophobic linker is advantageous, BCN presents a superior alternative.[5][7] DIBO and DIFO offer intermediate reactivity and unique structural features. By carefully considering the quantitative data on reaction kinetics and stability, alongside the physicochemical properties of each cyclooctyne, researchers can select the optimal tool for their bioorthogonal chemistry needs, ultimately leading to more robust and reliable experimental outcomes.

References

Navigating the Nuances of Bioconjugation: A Comparative Guide to the Stability of Maleimide-Thiol Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent linkage of therapeutic payloads to targeting moieties is a critical determinant of a bioconjugate's success. The maleimide-thiol reaction has long been a workhorse in this field, prized for its rapid and specific nature. However, the stability of the resulting thiosuccinimide linkage has been a subject of intense scrutiny, with premature cleavage in vivo posing significant risks to therapeutic efficacy and safety. This guide provides an objective comparison of the stability of traditional maleimide-thiol linkages with that of stabilized alternatives, supported by experimental data and detailed methodologies.

The Achilles' heel of the conventional maleimide-thiol linkage is its susceptibility to a retro-Michael reaction, particularly in the presence of endogenous thiols such as glutathione (B108866) and albumin.[1][2] This reversal can lead to the deconjugation of the payload, which can then bind to off-target proteins, causing unforeseen toxicity and diminishing the therapeutic window.[3][4] Recognizing this liability, significant research has been directed towards enhancing the stability of this crucial linkage.

Strategies for Enhancing Linkage Stability

Several innovative approaches have emerged to fortify the maleimide-thiol bond against in vivo degradation. These strategies primarily focus on modifying the maleimide (B117702) structure to create a more stable conjugate. One of the most effective methods is the hydrolysis of the thiosuccinimide ring. The resulting ring-opened maleamic acid is resistant to the retro-Michael reaction, thereby locking the payload in place.[4][5]

Next-generation maleimides have also been engineered to promote stability. "Self-hydrolyzing" maleimides, for instance, incorporate functionalities that catalyze intramolecular hydrolysis at physiological pH, leading to a rapid conversion to the stable ring-opened form.[3][6] Other advanced reagents, such as diiodomaleimides, offer rapid conjugation while forming more robust linkages.[7][8]

Comparative Stability of Maleimide-Based Linkages

The following table summarizes publicly available data on the stability of various maleimide-thiol linkages, providing a quantitative comparison of their performance in different conditions.

Linker TypeConditionHalf-life / Payload LossReference
Conventional N-alkyl thiosuccinimidepH 7.4, 37°C27 hours (hydrolysis half-life)[3]
Conventional N-aryl thiosuccinimidepH 7.4, 37°C1.5 hours (hydrolysis half-life)[3]
N-fluorophenyl thiosuccinimidepH 7.4, 37°C0.7 hours (hydrolysis half-life)[6]
"Self-hydrolyzing" maleimide (DPR-based)pH 7, Room Temperature~20 minutes (conjugate hydrolysis t1/2)[3]
Hydrolyzed N-aminoethyl thiosuccinimidepH 7.4, 37°C> 2 years[6]
Maleamic methyl ester-based ADCIn presence of excess NAC at 37°C for 21 days~9% payload loss[6][9]
Conventional maleimide-based ADCIn presence of excess NAC at 37°C for 21 days~31% payload loss[6][9]
Thiobutanoyl-linked BODIPY-maleimide5 mM cysteine in PBS at 37°C for 7 days~0.5% loss[10]
Cysteine-linked BODIPY-maleimide5 mM cysteine in PBS at 37°C for 7 days~8% loss[10]

Alternative Sulfhydryl-Reactive Chemistries

Beyond modifying the maleimide scaffold, alternative chemical strategies are available for thiol-specific conjugation, each with its own stability profile.

Reagent ClassLinkage TypeStability Characteristics
Haloacetamides (e.g., Iodoacetamide) ThioetherForms a stable, irreversible thioether bond. Generally slower reaction kinetics than maleimides.[2][4]
Vinyl Sulfones ThioetherForms a stable, irreversible thioether bond with good selectivity for thiols. Generally slower reaction rate than maleimides.[2][11]
Pyridyl Disulfides DisulfideReversible through disulfide exchange with other thiols. Useful for applications requiring cleavable linkers.[2]
Acrylates/Acrylamides ThioetherForms a stable thioether bond that is less prone to the retro-Michael reaction compared to maleimides.[2]

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the maleimide-thiol reaction and a typical experimental workflow for assessing conjugate stability.

Maleimide_Thiol_Reaction cluster_reaction Maleimide-Thiol Conjugation and Instability Maleimide Maleimide Thiosuccinimide Thiosuccinimide Adduct (Unstable) Maleimide->Thiosuccinimide + Thiol Thiol Thiol (e.g., Cysteine) Thiol->Thiosuccinimide Hydrolyzed_Adduct Hydrolyzed Adduct (Stable) Thiosuccinimide->Hydrolyzed_Adduct Hydrolysis (Stabilization) Deconjugated_Maleimide Deconjugated Maleimide Thiosuccinimide->Deconjugated_Maleimide Retro-Michael Reaction Endogenous_Thiol Endogenous Thiol (e.g., Glutathione) Endogenous_Thiol->Deconjugated_Maleimide Thiol Exchange

Caption: Maleimide-thiol conjugation pathway and instability routes.

Stability_Assay_Workflow cluster_workflow Experimental Workflow: In Vitro Plasma Stability Assay Start Start: ADC of Interest Incubate Incubate ADC in Plasma (37°C) Start->Incubate Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Capture Immunoaffinity Capture of ADC Timepoints->Capture Wash Wash to Remove Unbound Proteins Capture->Wash Elute Elute ADC Wash->Elute Analyze Analyze by LC-MS to Determine DAR Elute->Analyze End End: Stability Profile Analyze->End

Caption: Workflow for assessing conjugate stability in vitro.

Experimental Protocols

Accurate assessment of conjugate stability is paramount for the development of safe and effective biotherapeutics. The following are key experimental protocols used to evaluate the stability of bioconjugates.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a bioconjugate in plasma from a relevant species (e.g., human, mouse, rat) over time.

Materials:

  • Antibody-drug conjugate (ADC) of interest

  • Human, mouse, or rat plasma (frozen aliquots)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Immunoaffinity capture beads (e.g., Protein A or anti-human IgG)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer)

  • Neutralization buffer (e.g., Tris buffer, pH 8.0)

  • LC-MS system

Procedure:

  • Thaw Plasma: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.

  • Incubation: Dilute the ADC into the plasma to a final concentration (e.g., 1 mg/mL). Incubate the mixture at 37°C.

  • Time Points: At predetermined time points (e.g., 0, 6, 24, 48, 72 hours), collect aliquots of the plasma/ADC mixture.

  • Immunoaffinity Capture: Add the plasma aliquot to pre-washed immunoaffinity beads and incubate to capture the ADC.

  • Washing: Wash the beads several times with wash buffer to remove unbound plasma proteins.

  • Elution: Elute the ADC from the beads using the elution buffer.

  • Neutralization: Immediately neutralize the eluted ADC with the neutralization buffer.

  • LC-MS Analysis: Analyze the purified ADC from each time point by LC-MS to determine the average Drug-to-Antibody Ratio (DAR) and the distribution of different DAR species.[6]

Data Analysis: The percentage of intact conjugate remaining at each time point is calculated and plotted to determine the rate of degradation and the stability profile of the ADC.

Thiol Exchange Assay

Objective: To assess the susceptibility of the maleimide-thiol linkage to exchange with a small molecule thiol.

Materials:

  • ADC of interest

  • Small molecule thiol (e.g., glutathione, N-acetyl cysteine)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Incubator at 37°C

  • HPLC or LC-MS system

Procedure:

  • Incubation: Incubate the ADC with an excess of the small molecule thiol in the reaction buffer at 37°C.

  • Time Points: At various time points, take aliquots of the reaction mixture.

  • Analysis: Analyze the aliquots by HPLC or LC-MS to monitor the transfer of the payload from the antibody to the small molecule thiol over time.[6]

Data Analysis: Quantify the amount of payload transferred to the small molecule thiol at each time point to determine the rate of thiol exchange.

Conclusion

While the traditional maleimide-thiol linkage has been instrumental in the advancement of bioconjugation, its inherent instability in vivo has necessitated the development of more robust alternatives.[1] Strategies such as promoting thiosuccinimide ring hydrolysis and the use of next-generation maleimides have demonstrated significant improvements in conjugate stability, thereby enhancing their therapeutic potential.[3][5] For applications demanding high in vivo stability, alternative chemistries like those based on haloacetamides and vinyl sulfones offer irreversible linkages, albeit sometimes with different reaction kinetics.[2] The selection of the optimal conjugation strategy requires a careful consideration of the specific application, the desired stability profile, and the nature of the biomolecule and payload. Robust in vitro and in vivo stability assays are crucial for validating the chosen linkage and ensuring the successful development of safe and effective biotherapeutics.

References

A Comparative Guide to the Validation of Site-Specific Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of site-specific antibody-drug conjugates (ADCs) is a critical step in ensuring their safety, efficacy, and batch-to-batch consistency. This guide provides an objective comparison of key analytical techniques used for this purpose, supported by experimental data and detailed protocols.

Introduction to Site-Specific Conjugation and the Need for Validation

Site-specific conjugation technologies have emerged to overcome the heterogeneity of traditional antibody-drug conjugates, allowing for precise control over the drug-to-antibody ratio (DAR) and the location of the payload. This homogeneity is a critical quality attribute (CQA) that can significantly impact an ADC's therapeutic index.[1] Rigorous analytical validation is therefore essential to confirm the success of the conjugation process and to characterize the final product.

Core Analytical Techniques for Validation

The validation of site-specific ADCs relies on a suite of orthogonal analytical methods to assess various CQAs. The most prominent techniques include Hydrophobic Interaction Chromatography (HIC), Capillary Electrophoresis (CE-SDS), and Mass Spectrometry (MS), each offering unique advantages and limitations.

Comparison of Key Analytical Techniques

The following table summarizes the performance of HIC, CE-SDS, and Mass Spectrometry in the analysis of site-specific ADCs.

ParameterHydrophobic Interaction Chromatography (HIC)Capillary Electrophoresis-SDS (CE-SDS)Mass Spectrometry (MS)
Primary Application Determination of DAR and drug-load distribution.[2]Assessment of purity, molecular size, and heterogeneity.[3][4]Definitive mass confirmation, DAR determination, and conjugation site localization.[5]
Accuracy Good for average DAR, but can be influenced by positional isomers in less homogeneous samples.[6]High accuracy in determining the size and purity of ADC components.[3]High accuracy in mass determination, providing precise DAR values.[5]
Precision (RSD) Excellent, with RSDs for retention time and peak area often below 1%.Excellent, with inter-day and intra-day precision typically <10% RSD for major components.[3]High precision, with reported average DAR values having a standard deviation of ± 0.1.[5]
Sensitivity Dependant on the hydrophobicity of the payload and the detector used.High sensitivity, especially with laser-induced fluorescence (LIF) detection.High sensitivity, capable of detecting low-abundance species.
Throughput Moderate, with typical run times of 20-30 minutes.High, with automated systems enabling rapid analysis of multiple samples.Varies depending on the complexity of the experiment (intact mass vs. peptide mapping).
Limitations Resolution can be challenging for ADCs with very high DARs or for distinguishing positional isomers.[6]Provides information on size and charge heterogeneity but not direct confirmation of conjugation site.[7]Can be complex to set up and may require extensive sample preparation for peptide mapping.

Experimental Workflows and Protocols

A comprehensive validation workflow for site-specific ADCs involves several key stages, from the initial conjugation to in-depth characterization and functional assessment.

Site-Specific ADC Validation Workflow cluster_0 Conjugation cluster_1 Purification & Formulation cluster_2 Characterization & Validation Engineered_Antibody Engineered Antibody (e.g., THIOMAB™, Unnatural Amino Acid) Conjugation_Reaction Site-Specific Conjugation Reaction Engineered_Antibody->Conjugation_Reaction Drug_Linker Drug-Linker Payload Drug_Linker->Conjugation_Reaction Purification Purification (e.g., Chromatography) Conjugation_Reaction->Purification Formulation Formulation Purification->Formulation HIC HIC (DAR & Distribution) Formulation->HIC CESDS CE-SDS (Purity & Size) Formulation->CESDS MS Mass Spectrometry (Mass, DAR, Site) Formulation->MS Functional_Assay In Vitro Cytotoxicity Assay Formulation->Functional_Assay ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Cell_Surface Cancer Cell Surface Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Tubulin Tubulin Dimers Payload_Release->Tubulin 5. Target Engagement Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption 6. Inhibition of Polymerization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

References

A Researcher's Guide to Polyethylene Glycol (PEG) Linker Biocompatibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision that can significantly impact the efficacy and safety of a therapeutic agent. Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to enhance the solubility, stability, and pharmacokinetic profiles of drugs. However, the biocompatibility of these linkers is a paramount consideration. This guide provides an objective comparison of the biocompatibility of PEG linkers, focusing on cytotoxicity, immunogenicity, and biodegradability, supported by experimental data and detailed protocols.

Key Factors Influencing PEG Linker Biocompatibility

The biocompatibility of a PEG linker is not an intrinsic property but is influenced by several factors, including its molecular weight, structure (linear vs. branched), and the nature of its terminal functional groups. Understanding the interplay of these characteristics is crucial for selecting the optimal linker for a specific application.

cluster_properties PEG Linker Properties cluster_biocompatibility Biocompatibility Outcomes Molecular Weight Molecular Weight Cytotoxicity Cytotoxicity Molecular Weight->Cytotoxicity influences Immunogenicity Immunogenicity Molecular Weight->Immunogenicity influences Biodegradability Biodegradability Molecular Weight->Biodegradability influences Structure (Linear/Branched) Structure (Linear/Branched) Structure (Linear/Branched)->Immunogenicity can influence End-group Chemistry End-group Chemistry End-group Chemistry->Cytotoxicity influences cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with PEG-conjugate (various concentrations) incubate1->treat incubate2 Incubate (e.g., 72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance (570 nm) solubilize->read cluster_workflow Anti-PEG Antibody ELISA Workflow start Coat plate with PEGylated protein block Block non-specific binding sites start->block add_sample Add patient serum/plasma block->add_sample incubate1 Incubate and wash add_sample->incubate1 add_conjugate Add enzyme-conjugated anti-human IgG/IgM incubate1->add_conjugate incubate2 Incubate and wash add_conjugate->incubate2 add_substrate Add chromogenic substrate incubate2->add_substrate read Read absorbance add_substrate->read

A Comparative Guide to the Kinetics of BCN-Azide Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, cellular labeling, and the construction of complex biomolecular architectures, the strain-promoted azide-alkyne cycloaddition (SPAAC) is an indispensable tool. Among the various cyclooctynes utilized for this bioorthogonal reaction, bicyclo[6.1.0]nonyne (BCN) offers a unique combination of reactivity, stability, and small size. This guide provides an objective comparison of the kinetic performance of BCN and its derivatives in cycloaddition reactions with azides, supported by experimental data and detailed methodologies.

The reactivity of BCN in SPAAC reactions is significantly influenced by the structure of the azide (B81097) partner, the solvent, and the temperature. Understanding these kinetic parameters is crucial for designing experiments that require efficient and specific covalent bond formation under physiological conditions.

Quantitative Comparison of Reaction Rates

The efficacy of different BCN-azide reaction pairs is best evaluated by comparing their second-order rate constants (k). The following table summarizes experimentally determined rate constants for the cycloaddition of various BCN derivatives with different azides under specified conditions.

BCN DerivativeAzide ReactantSolventTemperature (°C)Second-Order Rate Constant (k) (M⁻¹s⁻¹)Reference
Bicyclo[6.1.0]non-4-yn-9-ylmethanol (endo-isomer)Benzyl azideDMSO370.15
BCN2-azidoethanol (primary)CDCl₃250.024[1]
BCN2-azidopropanol (secondary)CDCl₃250.018[1]
BCN2-azido-2-methylpropanol (tertiary)CDCl₃250.012[1]
PEGylated BCN derivative2-azidoethanolWater200.19 - 0.21
PEGylated BCN derivative2-azidoethanolWater370.57
BCNBenzyl AzideVarious organic/aqueous25~0.03 - 0.28[2]
BCNAzidolysine derivativeHBS buffer (pH 7.4)250.28[3]

Note: Reaction rates can vary depending on the specific isomers of BCN used, the steric and electronic properties of the azide, and the composition of the reaction medium.[4] Generally, BCN exhibits moderate reaction kinetics compared to more strained cyclooctynes like DBCO, but offers advantages in terms of its smaller size and lower lipophilicity.[4][5]

Experimental Protocols

Accurate determination of the second-order rate constants for BCN-azide cycloadditions is essential for quantitative comparisons. The most common techniques for monitoring these reactions are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Kinetic Analysis using ¹H NMR Spectroscopy

This method involves monitoring the change in concentration of reactants or products over time by integrating characteristic peaks in the ¹H NMR spectrum.

Materials:

  • BCN derivative

  • Azide reactant

  • Anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the BCN derivative and the azide reactant in the chosen deuterated solvent.

    • In a typical experiment, equimolar concentrations of both reactants are used (e.g., 10 mM).

  • Reaction Monitoring:

    • Mix the BCN and azide solutions in an NMR tube at a controlled temperature.

    • Acquire ¹H NMR spectra at regular time intervals. The initial time point should be taken as soon as possible after mixing.

  • Data Analysis:

    • Identify well-resolved peaks corresponding to a reactant (e.g., a proton on the BCN ring) and a product (e.g., a proton on the newly formed triazole ring).

    • Integrate these peaks at each time point to determine the relative concentrations of the reactant and product.

    • The second-order rate constant (k) can be determined by plotting the reciprocal of the reactant concentration versus time. For a second-order reaction with equal initial concentrations, this plot will be linear, and the slope will be equal to the rate constant k.

Kinetic Analysis using Inline ATR-IR Spectroscopy

This technique is particularly useful for monitoring reactions in real-time, including in complex media like blood plasma, by tracking the disappearance of the characteristic azide vibrational band.[6]

Materials:

  • BCN derivative

  • Azide reactant

  • Solvent (aqueous or organic)

  • Reaction vessel equipped with an inline Attenuated Total Reflectance (ATR) IR probe

  • FT-IR spectrometer

Procedure:

  • Setup and Background:

    • Assemble the reaction setup with the ATR-IR probe immersed in the reaction vessel maintained at a constant temperature.

    • Acquire a background spectrum of the pure solvent.[7]

  • Reaction Initiation and Monitoring:

    • Add the azide solution to the reaction vessel.

    • Initiate the reaction by adding the BCN derivative.

    • Begin recording IR spectra at regular intervals (e.g., every 15-60 seconds).[7]

  • Data Analysis:

    • Monitor the decrease in the intensity (peak height or area) of the characteristic azide stretching vibration, which appears around 2100 cm⁻¹.[7]

    • Convert the IR signal intensity to concentration using a calibration curve.

    • Determine the second-order rate constant by plotting the appropriate function of concentration versus time, as described for the NMR method.

Visualizations

The following diagrams illustrate the experimental workflow for kinetic analysis and a typical application of BCN-azide cycloaddition in bioconjugation.

Experimental_Workflow_for_Kinetic_Analysis Experimental Workflow for Kinetic Analysis of BCN-Azide Cycloaddition cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis prep_bcn Prepare BCN Stock Solution mix Mix Reactants in Controlled Environment (e.g., NMR tube, Reactor) prep_bcn->mix prep_azide Prepare Azide Stock Solution prep_azide->mix monitor Acquire Data vs. Time (NMR or IR Spectra) mix->monitor Initiate Reaction process_data Process Spectra (Integration/Peak Height) monitor->process_data plot Plot Concentration vs. Time process_data->plot calculate Calculate Second-Order Rate Constant (k) plot->calculate

Workflow for determining the second-order rate constant of a BCN-azide cycloaddition.

Protein_Labeling_Workflow Workflow for Cell Surface Protein Labeling using BCN-Azide Cycloaddition cluster_modification Metabolic Labeling cluster_ligation Bioorthogonal Ligation (SPAAC) cluster_detection Detection & Analysis azido_sugar Incubate cells with an azido-sugar precursor incorporation Cellular machinery incorporates azide into cell surface glycans azido_sugar->incorporation add_bcn Add BCN-conjugated probe (e.g., BCN-Fluorophore) incorporation->add_bcn Azide-modified cell surface cycloaddition BCN reacts with azide on cell surface via cycloaddition add_bcn->cycloaddition wash Wash to remove unbound probe cycloaddition->wash Covalently labeled cells analysis Analyze labeled cells (e.g., Fluorescence Microscopy, Flow Cytometry) wash->analysis

Application workflow for labeling cell surface proteins using BCN-azide cycloaddition.

References

Safety Operating Guide

Proper Disposal of Mal-PEG2-bis-PEG3-BCN: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of specialized chemical reagents is a critical component of laboratory safety and compliance. This guide provides essential information and a step-by-step protocol for the proper disposal of Mal-PEG2-bis-PEG3-BCN, a heterotrifunctional linker used in bioconjugation and the development of antibody-drug conjugates (ADCs).[1][2][3] Adherence to these procedures is vital for protecting personnel and the environment.

Hazard Identification and Safety Precautions

The Safety Data Sheet (SDS) for this compound classifies the compound with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[4]

  • Skin Irritation (Category 2): Causes skin irritation.[4]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[4]

Due to these potential hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound and its associated waste.

PPE CategorySpecification
Eye Protection Safety goggles with side-shields
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if aerosols are generated.[4]

Step-by-Step Disposal Protocol

The recommended primary disposal method for this compound is through a licensed chemical waste disposal service.[5] This ensures compliance with local, state, and federal regulations.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5]

    • Separate solid waste (e.g., contaminated gloves, weigh boats, pipette tips) from liquid waste (e.g., unused solutions, reaction mixtures).[5]

  • Container Selection and Labeling:

    • Solid Waste: Use a designated, sealable, and clearly labeled solid chemical waste container.

    • Liquid Waste: Use a compatible, leak-proof, and sealable container. Ensure the container material is appropriate for any solvents used.[5]

    • All containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Waste Collection and Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • Keep containers tightly closed when not in use.[4]

    • Store containers in secondary containment to prevent spills.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's established procedures to request a pickup from the licensed chemical waste disposal service.

Spill Management Procedures

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated.[5]

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[5]

  • Collect: Carefully collect the absorbed material and any other contaminated solids using non-sparking tools.[5]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent. Collect all cleaning materials as hazardous waste.[5]

  • Dispose: Place all spill cleanup materials into a labeled hazardous waste container for proper disposal.[5]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

start Start: Generate This compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Gloves, Tips, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Reactions) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Secondary Containment Area solid_container->storage liquid_container->storage pickup Request Pickup by Licensed Chemical Waste Disposal Service storage->pickup end End: Proper Disposal pickup->end

Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling Mal-PEG2-bis-PEG3-BCN

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Mal-PEG2-bis-PEG3-BCN. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]

To mitigate these risks, the following personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecific RequirementsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and irritation.[1]
Eye and Face Protection Safety goggles and a face shieldProtects against splashes that can cause serious eye irritation.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hood. If not possible, a NIOSH-approved respirator is necessary.Prevents inhalation of dust or vapors that may cause respiratory irritation.[1]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

Proper handling techniques are essential to minimize exposure and maintain the integrity of the compound.

1. Preparation:

  • Work in a designated, well-ventilated area, preferably a chemical fume hood.[1]

  • Ensure all necessary equipment (e.g., spatulas, weigh boats, glassware) is clean and readily available.

  • Confirm that an eyewash station and safety shower are accessible.

2. Handling the Compound:

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control potential dust or aerosols.

  • Dissolving: If preparing a solution, slowly add the solvent to the solid to prevent splashing. For PEGylated compounds, common solvents include DMSO and DMF.[2][3]

  • Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Avoid Contact: Prevent contact with skin and eyes.[1]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]

3. Storage:

  • Store in a tightly closed container in a well-ventilated place.[1]

  • Keep in a locked storage area.[1]

  • Recommended storage is often at refrigerated temperatures (e.g., -20°C for long-term).[4]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

Table 2: First-Aid Measures

Exposure RouteProcedure
If on Skin Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
If Inhaled Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]
If Swallowed Rinse mouth.[1] Do NOT induce vomiting.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste materials, including unused compounds, contaminated labware (e.g., weigh boats, pipette tips), and used PPE, in a designated and clearly labeled hazardous waste container.

2. Containerization:

  • Use a compatible and properly sealed waste container.

  • Label the container clearly as "Hazardous Chemical Waste" and list the contents.

3. Disposal:

  • Dispose of the contents and container in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains.

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Is a certified chemical fume hood available? start->fume_hood respirator Wear a NIOSH-approved respirator fume_hood->respirator No no_respirator Work within the fume hood fume_hood->no_respirator Yes ppe Standard PPE Required: - Chemical-resistant gloves - Safety goggles - Lab coat respirator->ppe no_respirator->ppe face_shield Is there a splash hazard? ppe->face_shield add_face_shield Add a face shield to standard PPE face_shield->add_face_shield Yes proceed Proceed with handling face_shield->proceed No add_face_shield->proceed

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.